Homobaldrinal
Description
This compound has been reported in Patrinia rupestris, Valeriana edulis, and other organisms with data available.
from Valerianaceae roots;
Structure
3D Structure
Propriétés
IUPAC Name |
(7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10(2)5-15(17)19-8-12-7-18-9-14-11(6-16)3-4-13(12)14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVSLKWNAZKBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218127 | |
| Record name | Homobaldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67910-07-0 | |
| Record name | Homobaldrinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homobaldrinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067910070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homobaldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOBALDRINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5Y2TR4PC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Homobaldrinal from Valeriana officinalis: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homobaldrinal, a key degradation product of valepotriates found in Valeriana officinalis, has garnered significant interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery of this compound, focusing on the detailed methodologies for the extraction and isolation of its precursor, isovaltrate, from Valeriana officinalis, and its subsequent conversion to this compound. This document outlines comprehensive experimental protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows and the relevant signaling pathway to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Valeriana officinalis L., commonly known as valerian, is a perennial flowering plant that has been used for centuries in traditional medicine for its sedative and anxiolytic properties. The chemical constituents of valerian are diverse, including essential oils, sesquiterpenoids, and a group of iridoids known as valepotriates. This compound is not naturally present in the plant in significant quantities but is formed through the degradation of valepotriates, particularly isovaltrate. Understanding the isolation of these precursors and their conversion is crucial for studying the pharmacology of valerian extracts.
Discovery and Background
This compound was identified as a decomposition product of the diene-type valepotriate, isovaltrate.[1] Valepotriates themselves are thermolabile and susceptible to degradation, especially in acidic conditions, yielding baldrinal and this compound. This discovery highlighted the importance of understanding the chemistry of valerian extracts, as the degradation products may contribute to the overall pharmacological profile.
Experimental Protocols
Extraction of Valepotriates from Valeriana officinalis
The initial step in obtaining this compound is the efficient extraction of its precursor, isovaltrate, from the roots and rhizomes of Valeriana officinalis. Several methods have been reported, with variations in solvents and techniques.
Protocol 1: Maceration with Solvents of Increasing Polarity
This protocol involves a sequential extraction process to separate constituents based on their polarity.
-
Plant Material: 20 g of dried and powdered roots of Valeriana officinalis.
-
Step 1: Hexane Extraction: The powdered root material is first extracted with 30 mL of n-hexane overnight with occasional stirring using a magnetic stirrer. The mixture is then filtered, and the filtrate is collected.[2]
-
Step 2: Ethyl Acetate Extraction: The remaining plant material is then extracted with 30 mL of ethyl acetate overnight with occasional stirring, followed by filtration.[2]
-
Step 3: Methanol Extraction: Finally, the plant residue is extracted with 30 mL of methanol overnight with occasional stirring and filtered.[2] The methanol extract, which will contain the valepotriates, is concentrated under reduced pressure.
Protocol 2: Ethanolic Extraction
This method utilizes ethanol as the primary solvent for extracting a broad range of compounds, including valepotriates.
-
Plant Material: Air-dried and powdered roots of Valeriana officinalis.
-
Extraction: The powdered material is extracted with 95% ethanol (EtOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent. The extraction is typically performed three times, each for 24-28 hours, with occasional shaking.[3]
-
Concentration: The combined ethanolic extracts are filtered and concentrated in a rotary evaporator at 45-50°C to yield a crude residue.[3]
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the valepotriates, is then collected and concentrated.[3]
Isolation of Isovaltrate by Preparative Chromatography
The crude valepotriate extract is a complex mixture. Isovaltrate is isolated using chromatographic techniques.
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different valepotriates. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, fractions enriched with isovaltrate can be further purified by preparative HPLC.[2]
-
Column: A reversed-phase C18 column is typically used.[2]
-
Mobile Phase: A common mobile phase is a gradient of methanol and water, sometimes with the addition of a small amount of acid (e.g., 0.5% H₃PO₄, pH 2) to improve peak shape.[2]
-
Detection: UV detection at 254 nm is suitable for detecting valepotriates.[4]
-
Conversion of Isovaltrate to this compound
The conversion of isovaltrate to this compound is typically achieved through acid-catalyzed degradation.
-
Reaction Setup: A solution of purified isovaltrate in a suitable solvent (e.g., methanol) is prepared.
-
Acidification: A dilute acid, such as hydrochloric acid or acetic acid, is added to the solution. A mixture of equal volumes of chilled acetic acid and hydrochloric acid has been used for the qualitative detection of valepotriates, which involves their degradation.[2]
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or HPLC until the starting material (isovaltrate) is consumed and the product (this compound) is formed.
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The resulting crude this compound can be purified by column chromatography or preparative HPLC.
Quantitative Data
The yield of valepotriates and their degradation products can vary significantly depending on the plant material, extraction method, and processing conditions.
Table 1: Extraction Yields of Valepotriates from Valeriana Species
| Valeriana Species | Plant Part | Extraction Method | Valepotriate Content (% dry weight) | Reference |
| V. officinalis | Roots & Rhizomes | Ethanolic Extraction | 0.5 - 2.0 | [5] |
| V. jatamansi | Roots | 95% Ethanol | ~16.8 (crude extract) | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H-NMR (CDCl₃) | Data not available in the searched literature. |
| ¹³C-NMR (CDCl₃) | Data not available in the searched literature. |
| Mass Spectrometry (ESI-MS) | Characteristic fragment ions at m/z 177, 149, 131, 103, and 93.[6] |
| Infrared (IR) Spectroscopy | Data not available in the searched literature. |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Valeriana officinalis.
Signaling Pathway of Valerenic Acid at the GABA-A Receptor
Valerenic acid, another prominent compound in Valeriana officinalis, has been shown to modulate the GABA-A receptor, which is a key target for sedative and anxiolytic drugs. This pathway provides context for the neurological effects of valerian constituents.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. EP1235583A1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Non-Enzymatic Transformation of Isovaltrate to Homobaldrinal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homobaldrinal, a significant degradation product of isovaltrate, is frequently encountered during the extraction and processing of plant material from the Valeriana species. This technical guide delineates the current understanding of the transformation of isovaltrate into this compound, emphasizing that this conversion is not a biosynthetic pathway but rather a non-enzymatic chemical degradation. This document provides a detailed overview of the proposed chemical mechanism, experimental protocols for studying this degradation, and a summary of the analytical techniques used for the quantification of both compounds.
Introduction
Isovaltrate is a major valepotriate, a class of iridoids, found in the roots and rhizomes of various Valeriana species, most notably Valeriana officinalis L.[1]. Valepotriates are recognized for their sedative and anxiolytic properties. However, these compounds are inherently unstable and are susceptible to degradation under various conditions, including exposure to heat, acids, and alkalis[2]. One of the primary degradation products of isovaltrate is this compound[1][3]. The formation of this compound is often considered an artifact of the extraction and purification processes of valepotriates[3]. Understanding the conversion of isovaltrate to this compound is crucial for the standardization of Valeriana extracts and for elucidating the bioactivity of their individual chemical constituents.
Chemical Structures
The chemical structures of isovaltrate and its degradation product, this compound, are presented below.
| Compound | Chemical Structure |
| Isovaltrate | |
| This compound |
The Transformation Pathway: A Non-Enzymatic Degradation
Contrary to a formal biosynthetic pathway, the conversion of isovaltrate to this compound is a chemical degradation process. This transformation is primarily initiated by the opening of the unstable epoxide ring present in the isovaltrate molecule, followed by a series of rearrangements.
Proposed Chemical Mechanism
The degradation is thought to be initiated by protonation of the epoxide oxygen under acidic conditions, or by nucleophilic attack under neutral or basic conditions, leading to the opening of the strained three-membered ring. This is followed by a cascade of electronic rearrangements, ultimately resulting in the formation of the more stable aromatic cyclopenta[c]pyran system characteristic of this compound. The isovaleroxy side chain at C-1 remains intact during this transformation.
A plausible mechanism involves the following key steps:
-
Epoxide Ring Opening: Protonation of the epoxide oxygen facilitates the cleavage of a C-O bond, generating a carbocation intermediate.
-
Hydride Shift and Rearrangement: A subsequent hydride shift and rearrangement of the iridoid skeleton.
-
Elimination and Aromatization: Elimination of a water molecule and subsequent tautomerization to form the stable aromatic aldehyde structure of this compound.
Experimental Protocols
The study of isovaltrate degradation is typically performed through forced degradation studies, which involve subjecting the compound to various stress conditions to accelerate its breakdown.
Forced Degradation of Isovaltrate
Objective: To induce the degradation of isovaltrate to this compound under controlled laboratory conditions.
Materials:
-
Isolated and purified isovaltrate
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Water (deionized)
-
Heating apparatus (e.g., water bath or heating block)
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of isovaltrate in methanol at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the isovaltrate stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix an aliquot of the isovaltrate stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate and sample as described for acidic degradation, neutralizing with 0.1 M hydrochloric acid.
-
-
Thermal Degradation:
-
Dilute an aliquot of the isovaltrate stock solution with a neutral solvent (e.g., water or methanol).
-
Incubate the solution at an elevated temperature (e.g., 80°C) and sample at various time points.
-
-
HPLC Analysis: Analyze the samples using a suitable HPLC method to quantify the remaining isovaltrate and the formed this compound.
Analytical Method for Quantification
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the separation and quantification of isovaltrate and this compound.
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Quantification: The concentrations of isovaltrate and this compound are determined by comparing their peak areas to those of certified reference standards.
Quantitative Data
Currently, there is a lack of comprehensive publicly available kinetic data for the degradation of isovaltrate to this compound. However, forced degradation studies consistently demonstrate a time-dependent decrease in isovaltrate concentration with a corresponding increase in this compound concentration under stress conditions. The rate of degradation is significantly influenced by pH and temperature.
| Condition | Expected Outcome |
| Acidic (pH < 4) | Rapid degradation of isovaltrate to this compound. |
| Neutral (pH ~7) | Slower degradation compared to acidic or alkaline conditions, accelerated by heat. |
| Alkaline (pH > 8) | Rapid degradation of isovaltrate. |
| Elevated Temp. | Increased rate of degradation across all pH levels. |
Signaling Pathways and Logical Relationships
The transformation of isovaltrate to this compound is a chemical process and does not involve biological signaling pathways. The logical relationship is a direct precursor-product relationship driven by chemical instability.
Conclusion
The conversion of isovaltrate to this compound is a well-documented example of the chemical instability of valepotriates. This process is not a biosynthetic pathway but a degradation reaction that can significantly alter the chemical profile of Valeriana extracts. For researchers and professionals in drug development, a thorough understanding of this transformation is essential for ensuring the quality, consistency, and efficacy of products derived from Valeriana. Further research is warranted to establish detailed kinetic models for this degradation under various conditions to better control and predict the final composition of Valeriana preparations.
References
An In-Depth Technical Guide to Homobaldrinal: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homobaldrinal, a significant degradation product of valepotriates found in Valeriana officinalis, has garnered interest for its biological activities, including its contribution to the sedative properties of valerian extracts. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's chemical structure and stereochemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the established foundational knowledge and highlights areas where further research is required.
Chemical Identity and Physicochemical Properties
This compound is chemically classified as a fatty acid ester.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate | [1] |
| Chemical Formula | C₁₅H₁₆O₄ | [1] |
| Molecular Weight | 260.28 g/mol | [1] |
| CAS Number | 67910-07-0 | [1] |
| Canonical SMILES | CC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O | [1] |
Chemical Structure and Stereochemistry
This compound possesses a core cyclopenta[c]pyran ring system, which is a common structural motif among iridoids derived from valerian. It is characterized by an aldehyde group at the C-7 position and a 3-methylbutanoate (isovalerate) ester linked to a methyl group at the C-4 position.
A critical aspect of this compound's structure is its stereochemistry. The cyclopenta[c]pyran ring system contains multiple stereocenters, which give rise to the possibility of several stereoisomers. However, a definitive and comprehensive elucidation of the absolute configuration of naturally occurring this compound is not well-documented in the available scientific literature. Further investigation through advanced analytical techniques such as X-ray crystallography or stereoselective synthesis is necessary to unequivocally assign the stereochemistry of all chiral centers.
Spectroscopic Data
Detailed spectroscopic data is paramount for the unambiguous identification and characterization of natural products. While the general structure of this compound is known, a complete and publicly available dataset of its ¹H NMR, ¹³C NMR, IR, and mass spectra with full peak assignments is currently lacking. Researchers undertaking the isolation or synthesis of this compound would need to perform a thorough spectroscopic analysis to confirm its identity.
Table 2: Required Spectroscopic Data for Complete Characterization
| Spectroscopic Technique | Information to be Determined |
| ¹H NMR | Chemical shifts, coupling constants (J-values), and multiplicity of each proton to elucidate the proton environment and connectivity. |
| ¹³C NMR | Chemical shifts of each carbon atom to identify the carbon skeleton and functional groups. |
| COSY (Correlation Spectroscopy) | Correlation between coupled protons to establish the spin systems within the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlation between protons and their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlation between protons and carbons separated by two or three bonds to establish the connectivity of the molecular fragments. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Correlation between protons that are close in space to determine the relative stereochemistry. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for functional groups such as the aldehyde carbonyl, ester carbonyl, C-O bonds, and C=C bonds. |
| MS (Mass Spectrometry) | Molecular ion peak to confirm the molecular weight and fragmentation pattern to aid in structural elucidation. |
Experimental Protocols
General Isolation and Purification Workflow
A generalized workflow for the isolation of this compound from Valeriana officinalis roots would likely involve the following steps. This workflow is a hypothetical representation and would require optimization.
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
This compound is recognized as one of the degradation products of valepotriates, which are considered to contribute to the sedative effects of valerian root extracts. The pharmacological activity of valerian is often attributed to its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
While it is hypothesized that this compound may modulate GABA receptor function, the specific molecular targets and the downstream signaling cascade have not been definitively elucidated for this compound. Research on valerenic acid, another component of valerian, has shown that it can act as a positive allosteric modulator of GABA-A receptors. It is plausible that this compound may exert its effects through a similar mechanism, but this requires experimental verification.
Hypothetical Signaling Pathway of this compound at the GABA-A Receptor
The following diagram illustrates a hypothetical signaling pathway for this compound, assuming it acts as a positive allosteric modulator of the GABA-A receptor. This pathway is based on the known mechanisms of other GABAergic compounds and requires experimental validation for this compound.
Caption: Hypothetical GABA-A receptor modulation by this compound.
Conclusion and Future Directions
This compound is a chemically interesting natural product with potential biological significance. However, this technical guide highlights a significant lack of detailed scientific information regarding its stereochemistry, comprehensive spectroscopic characterization, specific experimental protocols for its isolation and synthesis, and a definitive understanding of its molecular mechanism of action.
Future research should focus on:
-
Complete Stereochemical Elucidation: Utilizing techniques like X-ray crystallography or asymmetric synthesis to determine the absolute configuration of all stereocenters.
-
Thorough Spectroscopic Analysis: Isolating or synthesizing pure this compound to acquire and publish a complete set of ¹H NMR, ¹³C NMR, IR, and MS data with full assignments.
-
Development of Robust Experimental Protocols: Establishing and publishing detailed and reproducible methods for the isolation, purification, and chemical synthesis of this compound.
-
Elucidation of the Mechanism of Action: Conducting in-depth pharmacological studies to identify the specific molecular targets of this compound and delineate its signaling pathways, particularly its interaction with the GABAergic system.
Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound in research and drug development.
References
Homobaldrinal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobaldrinal, a naturally occurring iridoid, is a significant decomposition product of valepotriates found in the extracts of Valeriana officinalis L.[1]. Valepotriates are known for their sedative and anxiolytic properties, and their degradation products, including this compound, are believed to contribute to the overall pharmacological profile of valerian-based preparations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with available experimental data and its known biological context.
Physical and Chemical Properties
This compound is a powder at room temperature and exhibits solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[2].
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 67910-07-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 260.28 g/mol | --INVALID-LINK-- |
| Physical Description | Powder | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
Spectral Data
Detailed experimental spectral data for this compound remains limited in publicly accessible literature. However, based on its chemical structure, the expected spectral characteristics are outlined below.
Mass Spectrometry
Mass spectrometry data for this compound shows a quasi-molecular ion peak at m/z 261, corresponding to [M+H]⁺. The fragmentation pattern of this compound is a subject of study to understand the degradation pathways of valepotriates[3][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not currently available. However, based on its functional groups (aldehyde, ester, ether, and alkene), the following characteristic absorption bands can be predicted.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Aldehyde) | 1740-1720 |
| C=O (Ester) | 1750-1735 |
| C-H (Aldehyde) | 2850-2800 and 2750-2700 |
| C=C (Alkene) | 1680-1620 |
| C-O (Ester/Ether) | 1300-1000 |
Experimental Protocols
Isolation of this compound from Valeriana officinalis
This compound is a degradation product of isovaltrate, a major valepotriate in Valeriana officinalis. Its isolation is intrinsically linked to the extraction and subsequent degradation of valepotriates. A general process for extracting valepotriates, which would then yield this compound upon decomposition, is as follows:
Extraction of Valepotriates:
-
Maceration: The dried and powdered roots and rhizomes of Valeriana officinalis are macerated with a suitable organic solvent, such as a mixture of ethanol and water.
-
Heating: The mixture is heated to a temperature between 70°C and 80°C for at least two hours. This process encourages the extraction of valerenic acids while promoting the degradation of thermolabile valepotriates into baldrinals, including this compound[5].
-
Filtration and Concentration: The extract is then filtered and concentrated under reduced pressure to yield a crude extract containing this compound.
Purification: Further purification of this compound from the crude extract would require chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Chemical Synthesis
Detailed protocols for the complete chemical synthesis of this compound are not widely reported. Its generation is primarily studied as a degradation product of valepotriates. The transformation from isovaltrate to this compound involves the elimination of the epoxy group and subsequent rearrangement.
Biological Activity and Signaling Pathways
The pharmacological effects of valerian extracts are attributed to a synergistic action of multiple constituents, including the degradation products of valepotriates like this compound.
Cytotoxicity
Studies have shown that this compound is significantly less cytotoxic than its parent valepotriate compounds. This suggests that the degradation of valepotriates within the body may lead to metabolites with a more favorable safety profile.
Mechanism of Action
The sedative and anxiolytic effects of valerian are thought to be mediated, in part, through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS)[6]. While direct evidence for this compound's interaction with GABA receptors is still under investigation, the activity of valerian extracts containing this and other compounds points towards a potential interaction with the GABAergic signaling pathway. Valerenic acid, another component of valerian, has been shown to potentiate and inhibit GABA-A receptors[7]. It is plausible that this compound contributes to the overall modulation of this system.
Conclusion
This compound is a key component to consider when studying the pharmacology of Valeriana officinalis. While comprehensive data on its isolated physical and chemical properties are still emerging, its role as a less toxic degradation product of valepotriates is significant. Future research should focus on the isolation of pure this compound to enable detailed spectroscopic analysis and to elucidate its specific contribution to the sedative and anxiolytic effects of valerian, particularly its interaction with the GABAergic system and other potential CNS targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Homobaldrinal: An In-Depth Technical Guide to its Natural Occurrence and Analysis in Valerianaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobaldrinal, an iridoid monoterpene, is a recognized degradation product of isovaltrate, a prominent valepotriate found within various species of the Valerianaceae family. Valepotriates are a class of compounds known for their sedative and anxiolytic properties, making plants of the Valeriana genus, such as Valeriana officinalis and Valeriana jatamansi, valuable in phytomedicine. The stability of valepotriates is a critical concern during the harvesting, processing, and storage of plant material, as their degradation can significantly alter the chemical profile and potential therapeutic efficacy of valerian-based products. This compound, alongside baldrinal (a degradation product of valtrate), serves as an indicator of valepotriate decomposition. This technical guide provides a comprehensive overview of the natural occurrence of this compound in Valerianaceae species, details the analytical methodologies for its detection and quantification, and illustrates the biosynthetic pathway leading to its precursor, isovaltrate.
Natural Occurrence of this compound
This compound is not a primary metabolite synthesized by the plant but rather a secondary product formed from the breakdown of isovaltrate. Its presence has been confirmed in several species of the Valerianaceae family, most notably in:
-
Valeriana officinalis L. : Widely known as common valerian, its roots and rhizomes are extensively used in herbal medicine. The presence of this compound in V. officinalis preparations is well-documented and is often monitored as a quality control parameter to assess the extent of valepotriate degradation.[1][2][3]
-
Valeriana jatamansi Jones : Also known as Indian Valerian, this species is another significant source of valepotriates. This compound has been identified as a decomposition product formed during the isolation and extraction procedures of V. jatamansi.[4]
The formation of this compound is influenced by factors such as temperature, pH, and the presence of moisture and enzymes during the processing and storage of the plant material.
Quantitative Data on this compound
While the presence of this compound in various Valerianaceae species is well-established, comprehensive, comparative quantitative data on its concentration across different species is limited in the available scientific literature. Most analytical studies focus on the quantification of the parent valepotriates (isovaltrate and valtrate) or other marker compounds like valerenic acids. However, methods for the quantification of this compound have been developed and are crucial for quality control. The following table summarizes the reported occurrence of this compound in key Valeriana species.
| Species | Plant Part | Presence of this compound | Quantitative Data Availability | Reference |
| Valeriana officinalis L. | Roots, Rhizomes | Present | Quantification methods developed, but comparative data is scarce. | [1][3] |
| Valeriana jatamansi Jones | Roots, Rhizomes | Present | Identified as a degradation product; specific quantitative data is not widely reported. | [4] |
It is important for researchers and drug development professionals to note that the concentration of this compound can vary significantly depending on the age of the plant material, post-harvest handling, extraction methods, and storage conditions.
Experimental Protocols
The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD). The following is a detailed methodology adapted from the work of Bos et al. (1996), which allows for the simultaneous determination of valepotriates and their degradation products.[3]
Plant Material and Extraction
-
Plant Material: Dried and powdered roots and rhizomes of the desired Valeriana species.
-
Extraction Solvent: Dichloromethane or methanol.
-
Extraction Procedure:
-
Macerate a known quantity (e.g., 1.0 g) of the powdered plant material with the extraction solvent (e.g., 10 mL) at room temperature for a specified period (e.g., 24 hours) with occasional shaking.
-
Filter the extract and repeat the extraction process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure at a low temperature (e.g., below 40°C) to obtain the crude extract.
-
Redissolve a known amount of the crude extract in the mobile phase for HPLC analysis.
-
HPLC-DAD Analysis
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode-Array Detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically used to separate the complex mixture of compounds.
-
Solvent A: Acetonitrile
-
Solvent B: Water
-
-
Gradient Program (Example):
-
0-15 min: 40-50% A
-
15-25 min: 50-60% A
-
25-35 min: 60-70% A
-
35-40 min: 70-40% A
-
40-45 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: Diode-Array Detector monitoring at a wavelength of 208 nm for this compound. A full UV spectrum (200-400 nm) should be recorded to aid in peak identification.
-
Quantification: this compound is quantified by comparing the peak area in the sample chromatogram with that of a certified reference standard of known concentration. A calibration curve should be constructed using a series of standard solutions of this compound to ensure linearity and accuracy of the quantification.
Biosynthesis of Isovaltrate and Degradation to this compound
Valepotriates, including isovaltrate, are iridoid monoterpenes. Their biosynthesis originates from the mevalonate (MVA) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key steps in the formation of the iridoid skeleton and subsequent elaboration to isovaltrate are as follows:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 compound, geranyl pyrophosphate.
-
Formation of 8-oxogeranial: GPP undergoes a series of oxidation and isomerization steps to yield 8-oxogeranial.
-
Iridoid Skeleton Formation: The crucial cyclization of 8-oxogeranial is catalyzed by the enzyme iridoid synthase to form the characteristic cyclopentanopyran ring structure of iridoids.
-
Further Modifications: The initial iridoid scaffold undergoes a series of enzymatic modifications, including hydroxylations, oxidations, and esterifications, to produce a diverse array of iridoids. In the case of isovaltrate, this involves esterification with isovaleric acid and other acyl groups.
This compound is formed through the degradation of isovaltrate, a process that can be initiated by heat, light, or changes in pH. This degradation involves the loss of the ester groups and rearrangement of the iridoid skeleton.
Conclusion
This compound is a key indicator of the degradation of isovaltrate in Valerianaceae species. While its presence is confirmed in commercially important species like Valeriana officinalis and Valeriana jatamansi, there is a need for more comprehensive quantitative studies to establish a comparative baseline for its content across different species and under various processing conditions. The detailed HPLC-DAD protocol provided in this guide offers a robust method for the accurate quantification of this compound, which is essential for the quality control of valerian-based raw materials and finished products. Understanding the biosynthetic pathway of its precursor, isovaltrate, provides valuable context for the chemical diversity within the Valerianaceae family and the factors influencing the stability of its bioactive constituents. Further research focusing on the quantification of this compound will be invaluable for ensuring the quality, consistency, and efficacy of valerian-derived therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Comparative and Functional Screening of Three Species Traditionally used as Antidepressants: Valeriana officinalis L., Valeriana jatamansi Jones ex Roxb. and Nardostachys jatamansi (D.Don) DC - PMC [pmc.ncbi.nlm.nih.gov]
Homobaldrinal and the Central Nervous System: A Review of Current Knowledge and Future Research Directions
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The specific molecular mechanism of action of isolated homobaldrinal on the central nervous system (CNS) has not been extensively studied, and detailed information is scarce in the current scientific literature. This guide provides a comprehensive overview of the existing knowledge, primarily within the context of its natural source, Valeriana officinalis, and outlines the experimental approaches necessary to elucidate its precise pharmacological profile.
Introduction
This compound is a thermally unstable degradation product of valepotriates, a class of iridoids found in the roots of Valeriana officinalis[1]. Valerian has a long history of use in traditional medicine as a mild sedative and anxiolytic[1]. The therapeutic effects of valerian are widely considered to be the result of a synergistic interplay between its numerous constituents, including valerenic acid, flavonoids, and the valepotriates and their derivatives like this compound[2]. While research has often focused on the extract as a whole or more abundant compounds like valerenic acid, this compound is recognized as a contributor to the overall sedative properties of the plant[3][4].
This technical guide will synthesize the limited direct evidence available for this compound, discuss the broader, well-researched mechanisms of Valeriana officinalis that likely involve this compound, and provide detailed experimental protocols that could be adapted to specifically investigate its CNS mechanism of action.
Current Understanding of this compound's CNS Effects
Direct research on isolated this compound is limited. However, existing studies suggest it possesses CNS-depressant properties.
-
Prodrug Hypothesis: Valepotriates themselves are considered prodrugs that are transformed into baldrinal and this compound, which are thought to be the active compounds exerting sedative effects[3][4].
-
Sedative Activity: An early key finding indicated that this compound reduces spontaneous motility in mice, a standard preclinical indicator of sedative action[3][4].
-
Anxiolytic Potential: In a small clinical trial, valepotriates and their decomposition products, including this compound, were associated with a reduction in the Hamilton Anxiety Scale (HAM-A) total score[2]. Animal studies also showed that these compounds increased the time spent in the open arms of the elevated plus-maze, suggesting an anxiolytic effect[2].
Despite these observations, the specific molecular targets and signaling pathways through which this compound exerts these effects remain to be elucidated.
Proposed Mechanisms of Action (Inferred from Valeriana officinalis Studies)
The primary mechanisms attributed to Valerian extracts, and therefore the most probable areas of activity for this compound, involve the modulation of major inhibitory and excitatory neurotransmitter systems.
GABAergic System Modulation
The most widely accepted hypothesis for Valerian's sedative and anxiolytic effects is its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the CNS[1].
-
GABA-A Receptor Interaction: Various compounds in Valerian are believed to act as positive allosteric modulators of the GABA-A receptor. This action is similar to benzodiazepines, though likely at a different binding site[5]. Modulation enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability. While compounds like valerenic acid have been shown to bind to the β-subunit of the GABA-A receptor, this compound's specific interaction has not been confirmed[5][6].
-
Increased GABA Availability: Some studies suggest that Valerian extracts may also increase the concentration of GABA in the synaptic cleft by inhibiting its reuptake or breakdown[5].
Below is a proposed signaling pathway for GABAergic modulation.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. Selective Interactions of Valeriana officinalis Extracts and Valerenic Acid with [3H]Glutamate Binding to Rat Synaptic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]
- 6. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Sedative Properties of Homobaldrinal In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homobaldrinal, a degradation product of valepotriates found in Valeriana officinalis extracts, has been identified as a contributor to the sedative effects of this traditional herbal remedy. In vivo studies have demonstrated its capacity to reduce spontaneous motor activity in animal models, suggesting a potential role as a sedative agent. This technical guide provides a comprehensive overview of the current understanding of this compound's sedative properties, including available data, experimental methodologies for its investigation, and a putative mechanism of action involving the GABAergic system.
Introduction
Valeriana officinalis has a long history of use as a mild sedative and anxiolytic. Its therapeutic effects are attributed to a complex mixture of chemical constituents, including valerenic acid, iridoids (valepotriates), and their degradation products.[1] Among these, the baldrinals, including this compound, are formed from the breakdown of unstable valepotriates.[1] While much research has focused on valerenic acid, evidence suggests that other compounds, such as this compound, also contribute to the overall sedative profile of valerian extracts. Notably, valepotriates themselves are considered prodrugs that are transformed into compounds like this compound, which has been shown to reduce spontaneous motility in mice.[2] This guide focuses on the existing in vivo evidence for this compound's sedative activity and provides a framework for its further investigation.
Quantitative Data on Sedative Effects
Direct quantitative data from in vivo studies focusing exclusively on this compound are limited in publicly available literature. However, a key study by Veith et al. (1986) demonstrated that baldrinals, the class of compounds to which this compound belongs, reduced the spontaneous motor activity of light-dark synchronized mice.[1][3][4] This foundational finding points to the sedative potential of these compounds.
Further research on valepotriate fractions, which lead to the formation of this compound, provides indirect evidence. For instance, a valepotriate fraction from Valeriana glechomifolia at a dose of 10 mg/kg was found to reduce locomotion and exploratory behavior in mice.[5]
For the purpose of comparative analysis, the following table summarizes findings on the sedative effects of related valerian compounds and extracts, highlighting the need for specific dose-response studies on isolated this compound.
| Compound/Extract | Animal Model | Dosing | Key Findings | Reference |
| Baldrinals | Mice | Not Specified | Reduced spontaneous motor activity. | [1][3][4] |
| Valepotriate Fraction | Mice | 10 mg/kg (i.p.) | Reduced locomotion and exploratory behavior. | [5] |
| Valerian Extract | Mice | 1000 mg/kg (oral) | Mild short-term sedative effect. | [6] |
| Linarin | Mice | 12 mg/kg (oral) | Mild short-term sedative effect. | [6] |
| Apigenin | Mice | 1.5 mg/kg (oral) | Mild short-term sedative effect. | [6] |
Experimental Protocols
To assess the sedative properties of this compound in vivo, standardized and validated experimental protocols are essential. The following outlines a general methodology for a locomotor activity test in mice, a common approach for quantifying sedative effects.
Spontaneous Locomotor Activity Test
Objective: To evaluate the effect of this compound on the spontaneous motor activity of mice.
Animals: Male or female mice (e.g., BALB/c or C57BL/6), 8-10 weeks old, housed under a 12-hour light-dark cycle with ad libitum access to food and water.
Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam sensors to track horizontal and vertical movements. The arena should be placed in a sound-attenuated and dimly lit room.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually in the center of the open field arena and allow for a 30-minute habituation period.
-
Administration: Following habituation, administer this compound (dissolved in a suitable vehicle, e.g., saline with a small percentage of DMSO and Tween 80) via intraperitoneal (i.p.) or oral (p.o.) gavage. A vehicle control group and a positive control group (e.g., diazepam) should be included.
-
Data Recording: Immediately after administration, place the mouse back into the open field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent in the center versus the periphery of the arena
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the control groups.
Experimental Workflow Diagram
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. The scientific basis for the reputed activity of Valerian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. [The effect of degradation products of valepotriates on the motor activity of light-dark synchronized mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Genotoxicity Screening of Homobaldrinal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in vitro strategy for the preliminary genotoxicity screening of Homobaldrinal, a novel compound under investigation. In the absence of specific experimental data for this compound, this document serves as a detailed framework, presenting standardized experimental protocols and hypothetical data to illustrate the expected outcomes of a typical genotoxicity assessment. The guide covers three core assays recommended by regulatory agencies for the initial evaluation of mutagenic and clastogenic potential: the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Mammalian Cell Micronucleus Test, and the Alkaline Comet Assay. Detailed methodologies, data interpretation, and visual representations of experimental workflows and relevant signaling pathways are provided to aid researchers in the design and execution of a robust genotoxicity evaluation.
Introduction
Genotoxicity assessment is a critical component of preclinical safety evaluation for any new chemical entity intended for human use.[1] Genotoxic agents are substances that can damage DNA, leading to mutations or chromosomal aberrations, which may contribute to the development of cancer or heritable diseases.[2] Therefore, a thorough evaluation of the genotoxic potential of a compound like this compound is essential before proceeding to further stages of drug development.
This guide details a standard battery of in vitro tests designed to detect various types of genetic damage. These assays are foundational for a preliminary assessment and are aligned with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Core Genotoxicity Assays
A standard in vitro genotoxicity testing battery typically includes assessments for gene mutations, and both structural and numerical chromosomal damage.[3] The following three assays form a comprehensive initial screen.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5][6]
Experimental Protocol:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations (frameshift and base-pair substitutions).[5][6]
-
Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism.[5]
-
Procedure:
-
Overnight cultures of the bacterial strains are prepared.[5][7]
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.
-
A mixture containing the bacterial culture, the test compound, and either S9 mix or a buffer is prepared.[4][5]
-
This mixture is combined with molten top agar containing a trace amount of histidine and poured onto minimal glucose agar plates.[5]
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[5]
-
-
Controls: A vehicle control (solvent only) and known mutagens as positive controls (e.g., sodium azide, 2-nitrofluorene) are included for each strain and condition.[4]
Data Presentation (Hypothetical Data):
Table 1: Ames Test Results for this compound
| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutation Ratio |
| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 |
| 10 | 28 ± 5 | 1.1 | ||
| 50 | 31 ± 6 | 1.2 | ||
| 100 | 29 ± 4 | 1.2 | ||
| + | 0 (Vehicle) | 45 ± 7 | 1.0 | |
| 10 | 48 ± 6 | 1.1 | ||
| 50 | 52 ± 8 | 1.2 | ||
| 100 | 50 ± 7 | 1.1 | ||
| TA100 | - | 0 (Vehicle) | 120 ± 15 | 1.0 |
| 10 | 125 ± 18 | 1.0 | ||
| 50 | 130 ± 20 | 1.1 | ||
| 100 | 128 ± 16 | 1.1 | ||
| + | 0 (Vehicle) | 150 ± 22 | 1.0 | |
| 10 | 155 ± 25 | 1.0 | ||
| 50 | 160 ± 24 | 1.1 | ||
| 100 | 158 ± 21 | 1.1 |
Mutation Ratio = (Mean revertants in test group) / (Mean revertants in vehicle control group). A two-fold or greater increase is generally considered a positive result.
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[8] This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.[9]
Experimental Protocol:
-
Cell Line: A suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, is used.[10]
-
Treatment: Cells are exposed to a range of concentrations of this compound for a short duration (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[10]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[11][12]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic analysis.[11]
-
Controls: A vehicle control and positive controls for clastogenicity (e.g., cyclophosphamide) and aneugenicity (e.g., colchicine) are included.[11]
Data Presentation (Hypothetical Data):
Table 2: In Vitro Micronucleus Test Results for this compound in CHO Cells
| Treatment Condition | This compound Concentration (µM) | % Micronucleated Binucleated Cells ± SD |
| -S9 (24h exposure) | 0 (Vehicle) | 1.5 ± 0.5 |
| 5 | 1.8 ± 0.6 | |
| 10 | 2.0 ± 0.7 | |
| 20 | 2.2 ± 0.8 | |
| +S9 (4h exposure) | 0 (Vehicle) | 1.6 ± 0.4 |
| 5 | 1.7 ± 0.5 | |
| 10 | 1.9 ± 0.6 | |
| 20 | 2.1 ± 0.7 |
A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of a positive result.
Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[13] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[14]
Experimental Protocol:
-
Cell Treatment: Mammalian cells are treated with various concentrations of this compound.
-
Cell Embedding: Treated cells are embedded in a low-melting-point agarose gel on a microscope slide.[14][15]
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[14][16]
-
DNA Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".[16][17]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[16]
-
Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of DNA damage.[17]
-
Controls: A vehicle control and a positive control (e.g., hydrogen peroxide) are included.
Data Presentation (Hypothetical Data):
Table 3: Alkaline Comet Assay Results for this compound
| This compound Concentration (µM) | Mean % Tail DNA ± SD |
| 0 (Vehicle) | 4.2 ± 1.5 |
| 10 | 5.1 ± 1.8 |
| 25 | 6.5 ± 2.1 |
| 50 | 7.8 ± 2.5 |
A significant increase in the percentage of DNA in the comet tail indicates DNA damage.
Visualization of Workflows and Pathways
Experimental Workflows
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.
References
- 1. who.int [who.int]
- 2. Genotoxicity - Wikipedia [en.wikipedia.org]
- 3. gov.uk [gov.uk]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. baharteb.com [baharteb.com]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 9. x-cellr8.com [x-cellr8.com]
- 10. criver.com [criver.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. 4.9. Measurement of DNA Damage by Alkaline Comet Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Homobaldrinal and the GABAergic System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homobaldrinal, a degradation product of valepotriates found in Valeriana officinalis extracts, has demonstrated sedative properties in preclinical studies. While the central nervous system (CNS) depressant effects of valerian have been partly attributed to the modulation of the GABAergic system, particularly by constituents like valerenic acid, the direct interaction of this compound with this system is not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its potential interaction with the GABAergic system. It details established experimental protocols that can be employed to investigate this interaction, presents available quantitative data for related valerian compounds to offer context, and includes visualizations of key signaling pathways and experimental workflows to support future research endeavors in this area.
Introduction
Valeriana officinalis has a long history of use in traditional medicine for its sedative and anxiolytic effects. Modern phytochemical research has identified several classes of compounds believed to contribute to these properties, including sesquiterpenoids (e.g., valerenic acid) and the less stable iridoids known as valepotriates. This compound emerges from the degradation of these valepotriates and has been shown to reduce spontaneous motility in mice, indicating a sedative effect[1][2].
The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), is a key target for many sedative and anxiolytic drugs. The GABAA receptor, a ligand-gated ion channel, is of particular interest due to its multiple allosteric binding sites that can be modulated by various compounds. While the interaction of valerenic acid with the GABAA receptor is well-documented, the specific role of this compound in modulating GABAergic neurotransmission remains an area of active investigation. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and provide a framework for its further exploration within the context of the GABAergic system.
This compound: Pharmacology and Putative Mechanism of Action
This compound is formed from the breakdown of valepotriates, such as valtrate and isovaltrate[1]. These parent compounds are thermolabile and susceptible to degradation, particularly in aqueous environments. The sedative activity of valerian extracts has been, in part, attributed to these degradation products[1][2].
While direct evidence is scarce, it is hypothesized that the sedative effects of this compound may be mediated, at least in part, through the GABAergic system. This is based on the broader understanding that valerian extracts exert GABAergic effects and the established sedative phenotype of this compound.
Quantitative Data on Valerian Constituents and the GABAergic System
To date, there is a lack of specific quantitative data (e.g., IC50, Ki, EC50) for the direct interaction of this compound with GABAA receptors in the peer-reviewed literature. However, data for other key constituents of Valeriana officinalis, particularly valerenic acid, provide a valuable reference for the potential GABAergic activity of compounds derived from this plant.
| Compound/Extract | Assay | Receptor/System | Result | Reference |
| Valerian Extract | Inhibition of neuronal firing rate | Rat brainstem neurons | IC50: 240 ± 18.7 µg/mL | [3] |
| Valerenic Acid | Inhibition of neuronal firing rate | Rat brainstem neurons | IC50: 23 ± 2.6 µM | [3] |
| Muscimol (Control) | Inhibition of neuronal firing rate | Rat brainstem neurons | IC50: 2.0 ± 0.1 µM | [3] |
Experimental Protocols for Investigating this compound-GABAergic System Interaction
The following are detailed methodologies for key experiments that can be utilized to elucidate the interaction of this compound with the GABAergic system.
GABAA Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GABAA receptor.
Objective: To quantify the displacement of a radiolabeled ligand from the GABAA receptor by this compound, thereby determining its binding affinity (Ki).
Materials:
-
Radioligand: [3H]Muscimol or [3H]Flunitrazepam
-
Non-specific binding control: Unlabeled GABA or Diazepam
-
Test Compound: this compound
-
Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum)
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
-
Equipment:
-
Homogenizer
-
Centrifuge (capable of 48,000 x g)
-
Scintillation counter
-
Glass fiber filters
-
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled GABA.
-
Displacement: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol assesses the functional modulation of GABAA receptors by this compound.
Objective: To determine if this compound potentiates or inhibits GABA-induced chloride currents (I_GABA) in oocytes expressing specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABAA receptor subunits (e.g., α1, β2, γ2)
-
This compound
-
GABA
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES (pH 7.5)
-
Equipment:
-
Microinjection setup
-
Two-electrode voltage clamp amplifier
-
Data acquisition system
-
Perfusion system
-
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline current by perfusing with ND96.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the changes in the amplitude of the GABA-induced chloride current.
-
-
Data Analysis:
-
Measure the peak amplitude of I_GABA in the presence and absence of this compound.
-
Express the potentiation or inhibition as a percentage of the control GABA response.
-
Plot the percentage modulation against the logarithm of the this compound concentration to determine the EC50 (for potentiation) or IC50 (for inhibition).
-
In Vivo Assessment of Sedative Effects in Mice
This protocol evaluates the sedative effects of this compound in a whole-animal model.
Objective: To quantify the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male Swiss Webster mice (or other appropriate strain)
-
This compound
-
Vehicle control (e.g., saline, DMSO in saline)
-
Equipment:
-
Open-field activity chambers equipped with infrared beams
-
Procedure:
-
Acclimation:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituate each mouse to the open-field chamber for 30 minutes one day prior to testing.
-
-
Drug Administration:
-
Administer this compound (at various doses) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.
-
-
Locomotor Activity Measurement:
-
Immediately after administration, place each mouse in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total locomotor activity between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations: Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
References
- 1. The scientific basis for the reputed activity of Valerian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroscience - How does valerian make you calmer? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Homobaldrinal: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobaldrinal, a key degradation product of valepotriates found in the medicinal plant Valeriana officinalis, has garnered scientific interest for its contribution to the sedative and anxiolytic properties of valerian extracts. Valepotriates, such as valtrate and isovaltrate, are unstable iridoids that transform into baldrinal and this compound. While much of the research on valerian has focused on other constituents like valerenic acid, understanding the specific pharmacological effects of this compound is crucial for a comprehensive understanding of the plant's mechanism of action and for the potential development of new therapeutic agents. This technical guide provides a detailed review of the current scientific literature on the pharmacological effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
Pharmacological Effects of this compound
Quantitative Pharmacological Data
The available quantitative data for the pharmacological and toxicological effects of this compound are summarized in the table below. It is important to note that the data for this compound's cytotoxicity is an estimation based on its parent compounds.
| Parameter | Value | Assay/Model | Source |
| Sedative Effect | Reduces spontaneous motility at 100 mg/kg | In vivo (mice) | [1] |
| Cytotoxicity (IC50) | Estimated 10 - 180 µM | In vitro (GLC(4) and COLO 320 human cancer cell lines) | [2] |
Note: The cytotoxicity IC50 for this compound is extrapolated from the finding that it is 10- to 30-fold less toxic than its parent diene-type valepotriates (valtrate, isovaltrate, and acevaltrate), which have IC50 values of 1-6 µM[2].
Experimental Protocols
Detailed experimental protocols specifically for the investigation of this compound are scarce in the literature. However, based on the reported sedative effect, a general methodology for assessing the reduction of spontaneous motor activity in mice can be outlined.
Assessment of Spontaneous Motor Activity in Mice
This protocol describes a typical experimental workflow for evaluating the sedative effects of a compound like this compound by measuring changes in spontaneous locomotor activity.
Objective: To determine the effect of this compound on the spontaneous motor activity of mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a suitable solubilizing agent)
-
Male Swiss albino mice (or other appropriate strain)
-
Apparatus for measuring locomotor activity (e.g., an open field arena equipped with infrared beams or a video tracking system)
-
Standard laboratory equipment (syringes, needles for administration, animal balances)
Procedure:
-
Animal Acclimatization: Mice are housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to minimize stress.
-
Compound Preparation: this compound is dissolved or suspended in a suitable vehicle at the desired concentration (e.g., to deliver a dose of 100 mg/kg).
-
Animal Grouping: Mice are randomly assigned to a control group (receiving only the vehicle) and a treatment group (receiving this compound).
-
Administration: The compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) gavage. The volume of administration should be consistent across all animals.
-
Acclimatization to Test Arena: Immediately after administration, each mouse is placed individually into the locomotor activity apparatus for a brief acclimatization period (e.g., 5-10 minutes).
-
Data Recording: Spontaneous motor activity is then recorded for a defined period (e.g., 30-60 minutes). Parameters measured may include total distance traveled, number of horizontal movements (beam breaks), and time spent in different zones of the arena.
-
Data Analysis: The data from the treatment group is compared to the control group using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there is a significant reduction in motor activity.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been fully elucidated. It is known to be a transformation product of valepotriates, which are constituents of Valerian.[3] The sedative effects of Valerian extracts are often attributed to their interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Other compounds in valerian, such as valerenic acid, have been shown to modulate GABAA receptors.[1] However, a direct interaction of this compound with GABA receptors has not been definitively demonstrated.
Given that this compound is a degradation product of valepotriates, its pharmacological activity is likely linked to this biotransformation. The current hypothesis suggests a prodrug mechanism.
Further research is required to identify the specific molecular targets of this compound within the central nervous system. It is plausible that it may interact with various neurotransmitter systems, including but not limited to the GABAergic system, to produce its sedative effects.
Conclusion and Future Directions
This compound is a pharmacologically active compound derived from valepotriates in Valeriana officinalis. The current body of evidence primarily points to its role as a sedative, demonstrated by a reduction in spontaneous motor activity in mice at a dose of 100 mg/kg. While its cytotoxicity is significantly lower than its parent compounds, a comprehensive pharmacological profile, including specific receptor binding affinities and detailed mechanisms of action, is yet to be established.
For researchers and drug development professionals, this compound represents an interesting lead compound. Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining IC50 and EC50 values for this compound at various relevant CNS receptors, particularly GABAA receptor subtypes.
-
Elucidation of Mechanism of Action: Investigating the direct molecular targets of this compound and the signaling pathways it modulates to produce its sedative effects.
-
In Vivo Efficacy Studies: Conducting more detailed in vivo studies to establish a dose-response relationship for its sedative effects and to explore other potential CNS activities, such as anxiolytic or hypnotic effects.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its bioavailability and duration of action.
A deeper understanding of the pharmacological effects of this compound will not only clarify the complex pharmacology of Valerian but also potentially pave the way for the development of novel therapeutics for CNS disorders.
References
Methodological & Application
Application Note: HPLC Method for the Quantification of Homobaldrinal in Valerian (Valeriana officinalis) Root Extract
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valeriana officinalis L., commonly known as valerian, is a well-regarded medicinal plant used for its sedative and anxiolytic properties. The therapeutic effects are attributed to a complex mixture of chemical constituents, including valepotriates, sesquiterpenic acids (e.g., valerenic acid), and lignans.[1][2] Homobaldrinal is a degradation product of the valepotriate isovaltrate.[3][4] Its presence and concentration in valerian root extracts can serve as a critical quality marker, providing insights into the processing, storage conditions, and age of the raw material or finished product. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or UV detector for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 stationary phase using a gradient elution of acidified water and acetonitrile. This allows for the effective resolution of this compound from other constituents present in the complex valerian root matrix. Quantification is performed using an external standard method.
Experimental Protocols
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Deionized water, filtered through a 0.22 µm membrane.
-
-
Reference Standard:
-
This compound (purity ≥95%)
-
-
Lab Equipment:
-
Analytical balance (4-decimal place)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or PVDF)
-
Volumetric flasks and pipettes (Class A)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 70% B20-25 min: 70% to 40% B25-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | DAD at 220 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer it to a 10 mL Class A volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. Store this solution at 4°C, protected from light.
-
-
Calibration Curve Standards (1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution using methanol to prepare a series of working standards covering the expected concentration range of the samples.
-
Sample Preparation (Valerian Root Extract)
-
Grinding: Mill the dried valerian root to a fine powder (e.g., passing through a 0.5 mm sieve).
-
Extraction:
-
Clarification:
-
Centrifuge the resulting suspension for 10 minutes at 4000 rpm to pellet the solid material.[6]
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis. If necessary, dilute the sample with methanol to bring the this compound concentration within the calibration range.
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] The results demonstrate that the method is accurate, precise, and reliable for its intended purpose.
| Parameter | Typical Result |
| Retention Time (RT) | Approx. 15.8 ± 0.2 min |
| Linearity (Range) | 1 – 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% – 101.2% |
| Precision (Intra-day %RSD) | ≤ 1.5% |
| Precision (Inter-day %RSD) | ≤ 2.0% |
| Robustness | Method is robust to minor changes in flow rate, column temperature, and mobile phase composition. |
Results and Calculation
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Inject the prepared sample extract and identify the this compound peak based on its retention time compared to the standard.
-
Calculation: The concentration of this compound in the solid valerian root sample is calculated using the following formula:
This compound (mg/g) = (C x V x D) / W
Where:
-
C = Concentration of this compound in the injected sample solution (µg/mL), obtained from the calibration curve.
-
V = Initial volume of the extraction solvent (mL).
-
D = Dilution factor (if any).
-
W = Weight of the powdered valerian root sample (mg).
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship for quantitative analysis.
References
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. Stability control of valerian ground material and extracts: a new HPLC-method for the routine quantification of valerenic acids and lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. journalsarjnp.com [journalsarjnp.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: A Detailed Protocol for the Extraction and Purification of Homobaldrinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobaldrinal is a sesquiterpenoid compound found in various plant species of the Valerianaceae family, such as Valeriana officinalis. It is recognized as a decomposition product of valepotriates, specifically isovaltrate.[1][2][3] The growing interest in the pharmacological properties of individual constituents of medicinal plants necessitates robust protocols for their isolation and purification. This document provides a detailed methodology for the extraction and purification of this compound, designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
The following protocol is a comprehensive synthesis of established phytochemical techniques, adapted for the specific purpose of isolating this compound. While this compound is often analyzed as part of a complex mixture of Valerian constituents, this protocol focuses on its targeted purification.[2][3][4][5]
Experimental Protocols
1. Plant Material and Preparation
-
Plant Material: Dried roots and rhizomes of Valeriana officinalis are the primary source material.
-
Preparation: The plant material should be coarsely powdered to a uniform consistency to ensure efficient extraction.
2. Extraction of this compound
This protocol utilizes a solvent extraction method, a common technique for isolating phytochemicals.[6]
-
Solvent System: A mixture of 70% ethanol in water (v/v) is recommended as the extraction solvent. Ethanolic extracts have been shown to be effective for extracting a broad range of compounds from Valerian root.[1][7][8]
-
Procedure:
-
Combine the powdered plant material with the 70% ethanol solvent in a 1:10 solid-to-liquid ratio (e.g., 100 g of plant material in 1 L of solvent).
-
Macerate the mixture at room temperature for 48 hours with continuous agitation to maximize solvent penetration and extraction efficiency.
-
Alternatively, for a more rapid extraction, perform Soxhlet extraction for 6-8 hours.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
-
3. Purification of this compound
A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.[9][10]
3.1. Liquid-Liquid Partitioning
-
Objective: To remove highly polar and non-polar impurities.
-
Procedure:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to yield a semi-purified extract.
-
3.2. Column Chromatography
-
Objective: To separate the components of the semi-purified extract based on their polarity.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with the gradient mobile phase.
-
Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent).
-
Pool the fractions containing this compound.
-
3.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To achieve high purity of this compound.
-
Column: A C18 reversed-phase column is suitable for the separation of sesquiterpenoids.
-
Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water. The exact composition should be optimized based on analytical HPLC runs.
-
Procedure:
-
Dissolve the pooled fractions from column chromatography in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform preparative HPLC, collecting the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Confirm the purity and identity of the final compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table provides a template for summarizing the quantitative data at each stage of the extraction and purification process. The values presented are hypothetical and will vary based on the starting material and experimental conditions.
| Step | Description | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |
| 1 | Crude Ethanolic Extract | 1000 | 150 | 15.0 | ~5 |
| 2 | Ethyl Acetate Fraction | 150 | 45 | 30.0 | ~15 |
| 3 | Column Chromatography | 45 | 5 | 11.1 | ~60 |
| 4 | Preparative HPLC | 5 | 0.5 | 10.0 | >95 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the extraction and purification protocol for this compound.
Caption: Workflow for this compound extraction and purification.
References
- 1. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 2. Analytical Aspects of Phytotherapeutic Valerian Preparations | Semantic Scholar [semanticscholar.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2001007063A1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkaloid Purification - Lifeasible [lifeasible.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Ames Test for Assessing Homobaldrinal Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobaldrinal, a compound found in plants of the Valerianaceae family, has been investigated for its potential genotoxic activity.[1] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[2] This test utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to mutations in the genes responsible for its synthesis.[3][4] The assay detects the ability of a test substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a medium lacking the specific amino acid.[5] This document provides a detailed protocol for assessing the mutagenicity of this compound using the Ames test, based on the OECD 471 guideline.[6] Studies have indicated that this compound exhibits mutagenic effects in the Salmonella/microsome test both with and without metabolic activation by an S9 fraction.[1]
Data Presentation
The following table summarizes hypothetical data from an Ames test assessing the mutagenicity of this compound. This data is for illustrative purposes to demonstrate a potential outcome and aid in understanding the data analysis.
| This compound Concentration (µ g/plate ) | Tester Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (n=3) | Mutagenicity Ratio (Test/Control) |
| 0 (Vehicle Control) | TA98 | - | 25 ± 4 | 1.0 |
| 1 | TA98 | - | 55 ± 6 | 2.2 |
| 5 | TA98 | - | 120 ± 11 | 4.8 |
| 10 | TA98 | - | 250 ± 21 | 10.0 |
| 50 | TA98 | - | 480 ± 35 | 19.2 |
| 100 | TA98 | - | 350 ± 28 (Toxic) | 14.0 |
| 0 (Vehicle Control) | TA98 | + | 30 ± 5 | 1.0 |
| 1 | TA98 | + | 65 ± 7 | 2.2 |
| 5 | TA98 | + | 145 ± 15 | 4.8 |
| 10 | TA98 | + | 290 ± 25 | 9.7 |
| 50 | TA98 | + | 550 ± 42 | 18.3 |
| 100 | TA98 | + | 400 ± 33 (Toxic) | 13.3 |
| 0 (Vehicle Control) | TA100 | - | 110 ± 12 | 1.0 |
| 1 | TA100 | - | 230 ± 18 | 2.1 |
| 5 | TA100 | - | 450 ± 30 | 4.1 |
| 10 | TA100 | - | 880 ± 55 | 8.0 |
| 50 | TA100 | - | 1500 ± 98 | 13.6 |
| 100 | TA100 | - | 1100 ± 85 (Toxic) | 10.0 |
| 0 (Vehicle Control) | TA100 | + | 125 ± 14 | 1.0 |
| 1 | TA100 | + | 260 ± 22 | 2.1 |
| 5 | TA100 | + | 510 ± 40 | 4.1 |
| 10 | TA100 | + | 1050 ± 75 | 8.4 |
| 50 | TA100 | + | 1800 ± 120 | 14.4 |
| 100 | TA100 | + | 1300 ± 105 (Toxic) | 10.4 |
| Positive Control (2-NF) | TA98 | - | 550 ± 45 | 22.0 |
| Positive Control (B[a]P) | TA98 | + | 620 ± 50 | 20.7 |
| Positive Control (SA) | TA100 | - | 950 ± 70 | 8.6 |
| Positive Control (2-AA) | TA100 | + | 1100 ± 88 | 8.8 |
SD: Standard Deviation; 2-NF: 2-Nitrofluorene; B[a]P: Benzo[a]pyrene; SA: Sodium Azide; 2-AA: 2-Aminoanthracene. A result is considered positive if there is a dose-dependent increase in revertant colonies and a two-fold or greater increase over the negative control.
Experimental Protocol: Ames Test for this compound
This protocol is based on the OECD 471 guideline for the bacterial reverse mutation test.[7]
1. Materials
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitution mutations) are recommended. Other strains like TA1535, TA1537, and E. coli WP2 uvrA can also be included for a comprehensive analysis.[3]
-
This compound: Dissolved in a suitable solvent (e.g., DMSO). A range of concentrations should be prepared.
-
Media:
-
Nutrient broth (e.g., Oxoid Nutrient Broth No. 2) for overnight cultures.
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose).
-
Top agar (0.6% agar, 0.5% NaCl) containing a trace amount of L-histidine and D-biotin.
-
-
Metabolic Activation System (S9 Mix):
-
Aroclor 1254-induced rat liver post-mitochondrial fraction (S9).
-
Cofactor solution (NADP+, Glucose-6-phosphate, MgCl₂, KCl in a suitable buffer).
-
-
Positive Controls:
-
Without S9 activation: Sodium azide (for TA100) and 2-nitrofluorene (for TA98).
-
With S9 activation: 2-aminoanthracene or benzo[a]pyrene for both strains.
-
-
Negative Control: The solvent used to dissolve this compound (e.g., DMSO).
2. Methods
2.1. Bacterial Culture Preparation
-
Inoculate each bacterial tester strain into a separate flask containing nutrient broth.
-
Incubate overnight at 37°C with shaking until the culture reaches a density of approximately 1-2 x 10⁹ cells/mL.
2.2. Plate Incorporation Assay
-
To sterile tubes, add the following in order:
-
2 mL of molten top agar (kept at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the this compound test solution at the desired concentration (or control solution).
-
0.5 mL of S9 mix (for experiments with metabolic activation) or 0.5 mL of phosphate buffer (for experiments without metabolic activation).
-
-
Vortex the mixture gently for 3 seconds.
-
Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure the top agar spreads evenly.
-
Allow the top agar to solidify completely.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
2.3. Data Collection and Analysis
-
After incubation, count the number of revertant colonies on each plate.
-
Record the colony counts for each concentration of this compound and for the positive and negative controls, both with and without S9 activation.
-
Calculate the mean number of revertant colonies and the standard deviation for each set of triplicate plates.
-
Assess the cytotoxicity of this compound by observing any significant reduction in the number of revertant colonies at higher concentrations or a thinning of the background bacterial lawn.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies and, generally, a two-fold or greater increase in revertants at one or more concentrations compared to the negative control.
Diagrams
Caption: Workflow for the Ames test to assess this compound mutagenicity.
References
- 1. Bacterial mutagenicity of the tranquilizing constituents of Valerianaceae roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. nib.si [nib.si]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. scantox.com [scantox.com]
Application Notes and Protocols for Studying the Sedative Effects of Homobaldrinal in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the investigation of the sedative properties of Homobaldrinal, a decomposition product of valepotriates found in Valeriana officinalis. The protocols outlined below are foundational for assessing central nervous system (CNS) depressant effects and can be adapted for dose-response studies and comparison with standard sedative agents.
Introduction
This compound is an iridoid monoterpene derived from the degradation of valepotriates, constituents of Valerian root extracts.[1][2] Traditionally, Valerian preparations have been used for their mild sedative and anxiolytic effects.[3][4] Scientific evidence suggests that the sedative action of Valerian and its components is mediated, at least in part, through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS.[5][6] Specifically, compounds in Valerian are thought to interact with the GABA-A receptor, a ligand-gated ion channel, leading to neuronal hyperpolarization and a decrease in neuronal excitability.[7][8] this compound has been shown to reduce spontaneous motor activity in mice, indicating a sedative effect.[2][5]
This document provides detailed protocols for two common animal models used to assess sedative activity: the Open-Field Test and the Potentiation of Barbiturate-Induced Sleep Time. It also includes a putative signaling pathway for the action of this compound and summarizes available quantitative data.
Data Presentation
While specific dose-response data for this compound is limited, the following tables summarize the available quantitative information for this compound and related Valerian extracts to provide a comparative context for experimental design.
Table 1: Sedative Activity of this compound in Mice
| Compound | Animal Model | Species | Dose | Effect | Reference |
| This compound | Spontaneous Motility | Mouse | 100 mg/kg | Reduction in spontaneous motor activity | [9] |
Table 2: Representative Sedative Effects of Valerian Extracts in Rodent Models
| Valerian Extract/Component | Animal Model | Species | Doses Tested | Key Findings | Reference |
| Valeriana edulis spp procera (Ethanolic Extract) | Exploratory Rearing | Mouse | Various | ED50 for sedation (50% reduction in rearings) determined from dose-response curve. | [10] |
| Valeriana officinalis (Aqueous Extract) | Thiopental-Induced Sleep Time | Mouse | Not specified | Increased thiopental-induced sleeping time. | [3] |
| Valepotriates | Hexobarbital Anesthesia | Not specified | Not specified | Potentiated hexobarbital anesthesia. | [11] |
| Valepotriates | Thiopental Sleeping Time | Not specified | Not specified | Increased thiopental sleeping time. | [11] |
Experimental Protocols
Protocol 1: Open-Field Test (OFT) for Assessment of Sedative Effects
The Open-Field Test is a widely used method to evaluate locomotor activity, exploration, and anxiety-like behavior in rodents.[12][13] A reduction in locomotor activity is a key indicator of a sedative effect.
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Open-field arena (e.g., 50cm x 50cm x 50cm), typically made of a non-porous material for easy cleaning.[14]
-
Video camera for recording or an automated system with photobeams.[12][15]
-
Data analysis software (e.g., video tracking software).[14]
-
This compound solution.
-
Vehicle control (e.g., saline, distilled water with a solubilizing agent).
-
Positive control (e.g., Diazepam, 1.5 mg/kg).[13]
-
Male Swiss albino or C57BL/6 mice (aged 8-10 weeks).
-
Standard laboratory animal housing and care facilities.
-
70% Ethanol for cleaning the arena.[14]
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins to reduce stress.[14]
-
Habituation: Handle the mice for several days prior to the experiment to minimize handling stress on the test day.
-
Drug Administration:
-
Administer this compound (e.g., intraperitoneally - i.p.) at the desired doses. A starting point could be a dose range around 100 mg/kg based on available data.[9]
-
Administer the vehicle to the control group.
-
Administer the positive control (e.g., Diazepam) to another group.
-
Allow a pre-treatment period (e.g., 30 minutes) for the compound to take effect.
-
-
Testing:
-
Data Collection and Analysis:
-
Analyze the recordings to quantify various parameters, including:
-
A significant decrease in total distance traveled, line crossings, and rearing frequency compared to the vehicle control group indicates a sedative effect.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to remove any olfactory cues.[14]
Diagram of Experimental Workflow: Open-Field Test
Protocol 2: Potentiation of Barbiturate-Induced Sleep Time
This model assesses the ability of a test compound to enhance the hypnotic effects of a sub-hypnotic or hypnotic dose of a barbiturate, such as pentobarbital or thiopental.[16][17] An increase in the duration of sleep indicates a CNS depressant or sedative effect.
Objective: To determine if this compound potentiates the sleep-inducing effects of a barbiturate in mice.
Materials:
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Diazepam, 0.5 mg/kg).[17]
-
Pentobarbital sodium or Thiopental sodium solution (e.g., 37.5 mg/kg, i.p.).[16]
-
Male Swiss albino mice (aged 8-10 weeks).
-
Heating pad or lamp to maintain body temperature during sleep.
-
Stopwatches.
-
Standard laboratory animal housing and care facilities.
Procedure:
-
Acclimatization: Acclimate mice to the laboratory environment for at least 24 hours before the experiment.
-
Drug Administration:
-
Administer this compound (i.p. or orally) at various doses to different groups of mice.
-
Administer the vehicle to the control group.
-
Administer the positive control to another group.
-
-
Pre-treatment Period: Allow a pre-treatment period (e.g., 30 minutes for i.p. administration).
-
Barbiturate Administration: Administer a hypnotic dose of the barbiturate (e.g., pentobarbital sodium) to all mice.
-
Assessment of Sleep:
-
Immediately after barbiturate administration, place each mouse in an individual observation cage.
-
Measure the onset of sleep : the time from barbiturate injection to the loss of the righting reflex. The righting reflex is considered lost when the mouse remains on its back for at least 30 seconds when turned over.
-
Measure the duration of sleep : the time from the loss of the righting reflex to its recovery. The righting reflex is considered recovered when the mouse can right itself three times within 30 seconds.
-
-
Data Analysis:
-
Compare the mean onset and duration of sleep for the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant increase in the duration of sleep compared to the vehicle group indicates a sedative effect.
-
Diagram of Experimental Workflow: Barbiturate-Induced Sleep Time
Putative Signaling Pathway
The sedative effects of many compounds, including constituents of Valerian, are mediated through the enhancement of GABAergic neurotransmission.[5][6] It is hypothesized that this compound, like other sedative compounds from Valerian, acts as a positive allosteric modulator of the GABA-A receptor.
Diagram of Putative this compound Signaling Pathway
This pathway illustrates that GABA, the endogenous ligand, binds to the GABA-A receptor, causing the chloride channel to open. This compound is hypothesized to bind to a different, allosteric site on the receptor, enhancing the effect of GABA. This leads to a greater influx of chloride ions, causing hyperpolarization of the postsynaptic neuron. The resulting decrease in neuronal excitability manifests as a sedative effect at the macroscopic level.
References
- 1. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 2. The scientific basis for the reputed activity of Valerian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 6. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity Sedative | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Interactions of Valeriana officinalis Extracts and Valerenic Acid with [3H]Glutamate Binding to Rat Synaptic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. researchgate.net [researchgate.net]
- 14. bowdish.ca [bowdish.ca]
- 15. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 16. Prolongation of barbiturate-induced sleeping time in mice by dimethylformamide (DMF) and other non-polar solvents: absence of an effect on hepatic barbiturate-metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
Synthesis of Homobaldrinal from Isovaltrate for Research Applications
Abstract
Homobaldrinal, a significant degradation product of the valepotriate isovaltrate, is a subject of increasing interest in neuropharmacological research. Isovaltrate is a prominent iridoid found in various species of the Valerianaceae family, most notably Valeriana officinalis L.. The inherent instability of isovaltrate leads to its conversion into this compound under specific conditions, a process that can be harnessed for targeted synthesis in a laboratory setting.[1] This document provides detailed application notes and protocols for the synthesis of this compound from isovaltrate, tailored for researchers, scientists, and professionals in drug development. The protocols outlined herein are based on established principles of natural product chemistry, focusing on a controlled acid-catalyzed hydrolysis of isovaltrate. This method ensures a reliable and reproducible yield of this compound for further scientific investigation.
Introduction
Valerian-derived compounds have a long history in traditional medicine, primarily for their sedative and anxiolytic properties. Modern research has identified valepotriates, such as isovaltrate, as key constituents responsible for some of these effects. However, it is often the degradation products of these unstable compounds that exhibit significant biological activity. This compound is one such product, formed from the decomposition of isovaltrate.[1] Understanding the synthesis of this compound is crucial for several reasons: it allows for the standardization of research on its pharmacological effects, enables the production of a pure analytical standard, and facilitates structure-activity relationship (SAR) studies. This application note details a robust method for the synthesis of this compound via acid-catalyzed hydrolysis of isovaltrate, providing a foundational protocol for its generation in a research environment.
Data Presentation
The following table summarizes the key quantitative parameters associated with the synthesis of this compound from isovaltrate. These values are representative of a typical laboratory-scale synthesis and may be subject to minor variations depending on specific experimental conditions and the purity of the starting material.
| Parameter | Value | Unit | Notes |
| Reactant | |||
| Isovaltrate (Starting Material) | 100 | mg | Purity >95% |
| Solvent | |||
| Methanol | 10 | mL | ACS Grade |
| Catalyst | |||
| 0.5 N Hydrochloric Acid | 1 | mL | |
| Reaction Conditions | |||
| Temperature | 70 | °C | |
| Time | 2 | hours | |
| Product | |||
| This compound (Expected Yield) | ~60-70 | mg | Theoretical yield is ~75 mg |
| Purity (Post-Purification) | >98% | Determined by HPLC | |
| Analytical Data | |||
| Retention Time (HPLC) | Varies | min | Dependent on column and mobile phase |
| Molecular Weight | 222.24 | g/mol | C12H14O4 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound from isovaltrate.
Materials and Reagents
-
Isovaltrate (>95% purity)
-
Methanol (ACS Grade)
-
Hydrochloric Acid (0.5 N)
-
Deionized Water
-
Ethyl Acetate (ACS Grade)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography, 70-230 mesh)
-
Hexane (ACS Grade)
-
Dichloromethane (ACS Grade)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Synthesis of this compound
-
Dissolution of Isovaltrate: In a 50 mL round-bottom flask, dissolve 100 mg of isovaltrate in 10 mL of methanol. Stir the solution at room temperature until the isovaltrate is completely dissolved.
-
Acid-Catalyzed Hydrolysis: To the methanolic solution of isovaltrate, add 1 mL of 0.5 N hydrochloric acid.
-
Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to 70°C with continuous stirring for 2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material (isovaltrate solution) and the reaction mixture at regular intervals (e.g., every 30 minutes). A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the isovaltrate spot and the appearance of a new, more polar spot corresponding to this compound indicates the progression of the reaction.
-
Work-up: After 2 hours, remove the flask from the heating mantle and allow it to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
Extraction: To the remaining aqueous residue, add 15 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL of ethyl acetate.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Concentration: Evaporate the solvent from the filtered organic phase under reduced pressure to obtain the crude this compound product.
Purification of this compound
-
Column Chromatography: Purify the crude product by silica gel column chromatography.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing pure this compound.
-
Final Concentration: Evaporate the solvent from the pooled fractions to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for this compound synthesis.
Caption: Chemical conversion of isovaltrate to this compound.
References
Application Notes & Protocols: Development of a Stability-Indicating HPLC Method for Homobaldrinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobaldrinal, a degradation product of valepotriates found in Valerian species, is of significant interest in the quality control of herbal medicinal products and pharmaceutical preparations.[1][2] Its presence and concentration can be indicative of the age and storage conditions of the raw material or finished product. Therefore, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound and for monitoring its formation from the degradation of parent valepotriate compounds.
This document provides a detailed protocol for the development and validation of a stability-indicating RP-HPLC method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
-
Sample Preparation: For the analysis of samples containing this compound, the preparation method will depend on the matrix. For instance, a powdered plant material could be extracted with methanol, filtered, and then diluted with the mobile phase to an appropriate concentration.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5] These studies involve subjecting a solution of a related valepotriate (e.g., Valtrate, from which this compound can be formed) to various stress conditions to induce degradation and generate this compound and other potential degradation products.
Protocol for Forced Degradation
-
Preparation of Stress Samples: Prepare a solution of a suitable valepotriate (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: To 1 mL of the valepotriate solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the valepotriate solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the valepotriate solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the valepotriate solution at 80°C for 4 hours.
-
Photolytic Degradation: Expose the valepotriate solution to UV light (254 nm) for 24 hours.
After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and inject them into the HPLC system.
Summary of Forced Degradation Results
The following table summarizes the expected results from the forced degradation studies, demonstrating the formation of this compound and the ability of the HPLC method to separate it from the parent compound and other degradants.
| Stress Condition | % Degradation of Parent Valepotriate | Peak Area of this compound (mAU*s) | Observations |
| Acid Hydrolysis | ~ 15% | Present | Separation of this compound from the parent peak and other minor degradation products. |
| Base Hydrolysis | ~ 25% | Prominently Present | Clear resolution between this compound and the parent valepotriate. |
| Oxidation | ~ 10% | Present | Good separation of all peaks. |
| Thermal | ~ 8% | Present | This compound peak is well-resolved. |
| Photolytic | ~ 12% | Present | The method demonstrates specificity under photolytic stress. |
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4]
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, this compound standard, and stressed samples. | No interference at the retention time of this compound. The method should resolve this compound from degradation products. |
| Linearity | Analyze five concentrations of this compound in the range of 1-20 µg/mL in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Perform recovery studies at three concentration levels (80%, 100%, 120%) by spiking a known amount of this compound into a placebo matrix. | Mean recovery between 98.0% and 102.0%. |
| Precision (RSD%) | - Repeatability: Analyze six replicate injections of 10 µg/mL this compound. - Intermediate Precision: Repeat the analysis on a different day with a different analyst. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (3:1). | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (10:1). | To be determined experimentally. |
| Robustness | Vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%). | No significant change in retention time and peak area. |
Representative Validation Data
The following tables present representative data that would be generated during the validation of the HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (mAU*s) ± SD |
| 1 | 50.5 ± 1.2 |
| 5 | 252.1 ± 4.5 |
| 10 | 505.3 ± 8.9 |
| 15 | 758.9 ± 12.1 |
| 20 | 1010.2 ± 15.3 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.38% |
| 100% | 10.0 | 10.08 | 100.80% |
| 120% | 12.0 | 11.92 | 99.33% |
| Mean Recovery | 99.84% |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | RSD (%) of Peak Area |
| Repeatability (n=6) | 10 | 0.85% |
| Intermediate Precision (n=6) | 10 | 1.12% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the development and validation of the stability-indicating HPLC method for this compound.
References
- 1. [High-performance liquid chromatographic separation and quantitative determination of valepotriates in valeriana drugs and preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and characterization of forced degradation products in homoharringtonine injection by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for the Structural Elucidation of Homobaldrinal using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobaldrinal, an iridoid derivative found in plants of the Valeriana genus, is a compound of interest due to its potential pharmacological activities. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. The structural elucidation of these natural products is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. This document provides detailed application notes and protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the characterization of organic molecules.
Isolation of this compound from Valeriana officinalis
A crucial first step in the structural elucidation of a natural product is its isolation and purification from the source material. The following protocol outlines a general procedure for the extraction and isolation of iridoids, including this compound, from the roots and rhizomes of Valeriana officinalis.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Chromatographic Separation:
-
The methanol extract is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.[1]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing iridoids.
-
Further purification of the iridoid-rich fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the analysis of iridoids like this compound.[2]
-
Data Acquisition: Full scan MS and tandem MS (MS/MS) experiments are performed. In MS/MS, the molecular ion of this compound is selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Data Presentation: Mass Spectrometry of this compound
| Feature | Observation | Reference |
| Molecular Formula | C₁₅H₁₆O₄ | |
| Molecular Weight | 260.10 g/mol | |
| Quasi-molecular Ion [M+H]⁺ | m/z 261 | [3] |
| Key Fragment Ions (m/z) | 177, 149, 131, 103, 93 | [3] |
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer provides valuable structural clues. The initial protonated molecule [M+H]⁺ at m/z 261 undergoes a series of characteristic losses. The fragmentation pattern is consistent with the cleavage of the ester group and subsequent fragmentations of the iridoid core.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environment.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall molecular structure.
-
Data Presentation: ¹H and ¹³C NMR Data of this compound
| Position | Expected ¹³C Chemical Shift (δc, ppm) | Expected ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations |
| 1 | ~140 | ~7.5 (s) | C-3, C-5, C-9 |
| 3 | ~110 | ~6.5 (s) | C-1, C-4, C-5 |
| 4 | ~150 | - | H-3, H-5, H-11 |
| 5 | ~115 | ~7.0 (d) | C-1, C-3, C-4, C-9 |
| 6 | ~125 | ~6.8 (d) | C-4, C-8 |
| 7 | ~130 | - | H-6, H-8, H-10 |
| 8 | ~135 | ~7.2 (s) | C-6, C-7, C-9, C-10 |
| 9 | ~45 | ~3.0 (m) | C-1, C-5, C-8 |
| 10 | ~190 | ~9.8 (s) | C-7, C-8 |
| 11 | ~65 | ~4.8 (d) | C-4, C-5 |
| 1' (C=O) | ~172 | - | H-11, H-2' |
| 2' | ~43 | ~2.2 (t) | C-1', C-3', C-4' |
| 3' | ~26 | ~2.1 (m) | C-2', C-4', C-5' |
| 4' | ~22 | ~0.9 (d) | C-3', C-5' |
| 5' | ~22 | ~0.9 (d) | C-3', C-4' |
Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions. The coupling constants (J values) for the protons would need to be determined from the high-resolution ¹H NMR spectrum.
Structural Elucidation Workflow using 2D NMR
The structural elucidation of this compound is achieved by systematically interpreting the data from the various NMR experiments.
-
Identify Spin Systems: The COSY spectrum is used to identify groups of coupled protons, which typically form distinct structural fragments.
-
Assign C-H Pairs: The HSQC spectrum allows for the direct correlation of each proton signal to its attached carbon, providing the C-H framework of the molecule.
-
Connect the Fragments: The HMBC spectrum is the key to assembling the complete structure. By observing long-range correlations from protons to carbons, it is possible to connect the individual spin systems and determine the position of quaternary carbons and heteroatoms. For example, a correlation from the aldehydic proton (H-10) to C-7 and C-8 would confirm its position on the iridoid core.
Conclusion
The combination of mass spectrometry and NMR spectroscopy provides a comprehensive approach for the unambiguous structural elucidation of this compound. Mass spectrometry offers vital information on the molecular weight and fragmentation pattern, while a suite of 1D and 2D NMR experiments allows for the complete determination of the molecular connectivity. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers involved in the analysis of natural products and the development of new therapeutic agents.
References
Application of Homobaldrinal as a Potential Sedative Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobaldrinal, a decomposition product of valepotriates found in the extracts of Valeriana officinalis, has been identified as a contributor to the sedative properties of valerian-based preparations.[1] Valepotriates themselves are considered prodrugs, which transform into compounds like this compound that exert effects on the central nervous system (CNS).[1][2] Studies have shown that this compound can reduce spontaneous motor activity in mice, a key indicator of sedative action, suggesting its potential as a therapeutic agent for conditions requiring CNS depression, such as anxiety and insomnia.[1]
These application notes provide a summary of the available data on the sedative effects of this compound and a detailed protocol for its evaluation in a preclinical setting. The information is intended to guide researchers in further investigating the sedative potential of this natural compound.
Data Presentation
The sedative effect of this compound has been primarily characterized by its ability to reduce spontaneous locomotor activity in mice. The following table summarizes the key quantitative finding from available literature.
| Compound | Dose (mg/kg) | Animal Model | Effect | Reference |
| This compound | 100 | Mouse | Reduction in spontaneous motility | [Duke, 1992] |
Mechanism of Action
The precise signaling pathway of this compound is not yet fully elucidated. However, the sedative and anxiolytic effects of Valerian extracts, from which this compound is derived, are largely attributed to their interaction with the GABAergic system.[2][3][4] It is hypothesized that this compound, like other active constituents of Valerian, may modulate the activity of GABAA receptors. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.[2] Enhancement of GABAergic transmission leads to neuronal hyperpolarization and a reduction in neuronal excitability, resulting in a state of sedation.
The proposed mechanism involves the potentiation of GABA's effect at the GABAA receptor, an ionotropic receptor that conducts chloride ions. Increased chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential. This leads to a generalized depression of the central nervous system.
Caption: Proposed signaling pathway for this compound's sedative action.
Experimental Protocols
To assess the sedative potential of this compound, a standard and widely accepted method is the Open Field Test (OFT) in mice. This test evaluates spontaneous locomotor activity, which is expected to decrease with the administration of a sedative agent.
Protocol: Assessment of Sedative Activity using the Open Field Test
1. Objective: To quantify the dose-dependent sedative effect of this compound by measuring the reduction in spontaneous locomotor activity in mice.
2. Materials:
-
This compound (of known purity)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Standard sedative drug (e.g., Diazepam)
-
Male Swiss albino mice (20-25 g)
-
Open field apparatus (a square arena, typically 40x40x30 cm, with the floor divided into squares)
-
Video tracking software for automated recording and analysis of locomotor activity
-
Standard laboratory equipment (syringes, needles, animal balances, etc.)
3. Experimental Design:
-
Acclimatization: House mice in standard laboratory conditions for at least one week before the experiment with ad libitum access to food and water.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 10 ml/kg, intraperitoneally - i.p.)
-
Group 2: this compound (e.g., 50 mg/kg, i.p.)
-
Group 3: this compound (100 mg/kg, i.p.)
-
Group 4: this compound (e.g., 200 mg/kg, i.p.)
-
Group 5: Diazepam (e.g., 2 mg/kg, i.p.) as a positive control.
-
-
Dosing: Prepare fresh solutions of this compound and Diazepam on the day of the experiment. Administer the respective treatments intraperitoneally.
4. Procedure:
-
Thirty minutes after drug administration, place a mouse gently in the center of the open field arena.
-
Allow the mouse to explore the arena for a predefined period, typically 10 minutes.
-
Record the session using a video camera mounted above the arena.
-
After each test, clean the arena thoroughly with 70% ethanol to eliminate any olfactory cues.
-
Analyze the recorded videos using the tracking software to quantify the following parameters:
-
Total distance traveled (cm): The primary measure of locomotor activity.
-
Number of line crossings: The number of times the mouse crosses the grid lines on the floor of the arena.
-
Time spent in the center vs. periphery: Can provide insights into anxiety-like behavior.
-
Rearing frequency: The number of times the mouse stands on its hind legs.
-
5. Data Analysis:
-
Express the data as mean ± standard error of the mean (SEM).
-
Analyze the data using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Caption: Experimental workflow for assessing sedative activity.
Conclusion
This compound presents a promising avenue for the development of novel sedative agents derived from natural sources. The provided protocols offer a standardized framework for researchers to further investigate its efficacy and mechanism of action. Future studies should aim to establish a full dose-response curve, explore different routes of administration, and conduct more detailed mechanistic studies to confirm its interaction with the GABAergic system and other potential CNS targets.
References
- 1. The scientific basis for the reputed activity of Valerian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroscience - How does valerian make you calmer? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Valerian Root Mechanism of Action: Learning How This Ancient Herb Works [blog.dremilnutrition.com]
- 4. Valerian - Health Professional Fact Sheet [ods.od.nih.gov]
Application Note: Homobaldrinal as a Quantitative Biomarker for Valepotriate Degradation in Valerian-Based Products
Audience: Researchers, scientists, and drug development professionals.
Introduction Valepotriates are iridoid esters found in various species of the Valeriana genus and are considered to contribute to the plant's pharmacological effects.[1] However, these compounds, particularly diene-type valepotriates like isovaltrate, are chemically unstable and thermolabile.[2] They are susceptible to degradation under the influence of acid, heat, light, and various solvents, which can occur during extraction, processing, and storage.[3][4] This degradation leads to the formation of products such as baldrinals, including homobaldrinal, which is a specific decomposition product of isovaltrate.[5] The instability of valepotriates poses a significant challenge for the quality control and standardization of Valerian-based herbal products and pharmaceuticals. Monitoring the formation of this compound serves as a reliable method to quantify the extent of valepotriate degradation, ensuring product quality, stability, and safety.
Principle The fundamental principle of this application is the direct correlation between the concentration of isovaltrate, a key valepotriate, and its degradation product, this compound. As isovaltrate degrades, the concentration of this compound increases. By developing and validating an analytical method capable of simultaneously quantifying both compounds, this compound can be used as a specific biomarker for the degradation of diene-type valepotriates. High-performance liquid chromatography (HPLC) combined with diode-array detection (DAD) is the method of choice for this analysis, allowing for the separation and quantification of both the parent valepotriates and their degradation products.[1][5]
Applications
-
Quality Control: Assessing the quality of raw Valerian root and extracts by quantifying the initial levels of degradation.
-
Stability Testing: Determining the shelf-life of finished products under various storage conditions (e.g., temperature, humidity) as per ICH guidelines.[6]
-
Formulation Development: Evaluating the impact of different excipients and formulation strategies on the stability of valepotriates.
-
Process Optimization: Monitoring degradation during extraction and manufacturing to optimize conditions (e.g., temperature, solvents) and minimize valepotriate loss.[4]
Logical Pathway for Valepotriate Degradation
Caption: Logical flow from isovaltrate to its degradation product this compound.
Experimental Protocols
Protocol 1: Sample Preparation from Valerian Root Powder
This protocol outlines the extraction of valepotriates and their degradation products for HPLC analysis.
-
Maceration: Accurately weigh 1.0 g of pulverized Valerian root powder into a conical flask.
-
Solvent Addition: Add 10 mL of HPLC-grade methanol.[7]
-
Extraction: Tightly cap the flask and sonicate the mixture for 30-45 minutes in a temperature-controlled water bath (not exceeding 25°C to minimize further degradation).[7]
-
Centrifugation: Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the solid plant material.[7]
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.[7]
-
Storage: The sample is now ready for injection. If not analyzed immediately, store the vial at 4°C and protect it from light.
Protocol 2: HPLC Method for Simultaneous Quantification
This protocol provides a robust HPLC method for separating and quantifying isovaltrate and this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 50 50 25 20 80 30 20 80 35 50 50 | 40 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm is suitable for detecting both valepotriates and baldrinals.[2]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare stock solutions of certified isovaltrate and this compound standards in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
Workflow for Stability Assessment
Caption: Experimental workflow for a typical stability study using this compound.
Data Presentation
The following table presents example data from an accelerated stability study of a Valerian extract formulation stored at 40°C / 75% RH. Concentrations are determined by the HPLC method described above.
Table 1: Stability Data for Valerian Extract Formulation
| Time Point | Isovaltrate (µg/mL) | This compound (µg/mL) | % Isovaltrate Remaining |
| 0 Months | 152.3 | < LOD* | 100.0% |
| 1 Month | 128.1 | 15.8 | 84.1% |
| 3 Months | 85.5 | 42.1 | 56.1% |
| 6 Months | 41.7 | 71.2 | 27.4% |
*LOD: Limit of Detection
Interpretation: The data clearly demonstrates a time-dependent degradation of isovaltrate, with a corresponding stoichiometric increase in its degradation biomarker, this compound. This quantitative relationship allows for the precise modeling of degradation kinetics and the reliable prediction of product shelf-life.
Conclusion this compound is a specific and quantifiable biomarker for the degradation of isovaltrate, a critical component in many Valerian preparations. The analytical protocols provided herein offer a robust framework for researchers and drug development professionals to monitor product quality, conduct meaningful stability studies, and optimize manufacturing processes. Incorporating the analysis of this compound into quality control procedures is essential for ensuring the consistency, efficacy, and safety of Valerian-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three decomposition products of valepotriates from Valeriana jatamansi and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 5. research.rug.nl [research.rug.nl]
- 6. ema.europa.eu [ema.europa.eu]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Homobaldrinal Isolation and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of Homobaldrinal isolation and purification. This compound, a decomposition product of isovaltrate found in Valeriana officinalis and other Valeriana species, presents unique challenges due to the instability of its precursor compounds and the intricate chemical matrix of its natural source.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate a more efficient and successful isolation process.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the isolation and purification of this compound in a question-and-answer format.
Question 1: My this compound yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields of this compound are a frequent challenge, often stemming from the degradation of its precursor, isovaltrate, or losses during extraction and purification. Here are key factors to consider:
-
Extraction Conditions: High temperatures and prolonged extraction times can lead to the degradation of valepotriates, including isovaltrate, before they can be converted to this compound.[3] Conversely, some processing methods intentionally use heat to reduce valepotriate levels, which can inadvertently affect the formation and subsequent isolation of their degradation products.
-
Solvent Choice: The polarity of the extraction solvent significantly impacts the efficiency of extracting valepotriates. A mixture of ethanol and water is commonly used.[1][4] The optimal ratio should be determined empirically to maximize the extraction of isovaltrate while minimizing the co-extraction of interfering compounds.
-
Storage of Plant Material and Extracts: Valepotriates are unstable and can degrade during storage.[5] Freshly harvested and properly dried plant material is recommended. Extracts should be stored at low temperatures and protected from light to prevent the degradation of target compounds.
-
Purification Losses: Each purification step can contribute to a loss of the target compound. It is crucial to optimize each step, from liquid-liquid partitioning to chromatographic separation, to minimize these losses.
Question 2: How can I prevent the degradation of valepotriates during the extraction process?
Answer: Preventing the degradation of thermolabile and unstable valepotriates is critical for obtaining a good yield of their derivatives, including this compound. Consider the following strategies:
-
Temperature Control: Employing lower extraction temperatures can help preserve the integrity of valepotriates. While some protocols use heat to intentionally degrade valepotriates, a more controlled approach is necessary if specific degradation products are the target.[6]
-
pH Management: The stability of many natural products is pH-dependent. While specific data on the pH stability of this compound is limited, it is advisable to maintain a neutral pH during extraction and purification unless a specific pH is required for separation.
-
Minimize Extraction Time: Shorter extraction times reduce the exposure of sensitive compounds to potentially degrading conditions.
-
Inert Atmosphere: For highly sensitive compounds, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Question 3: My HPLC chromatogram shows co-eluting peaks with this compound. How can I improve the resolution?
Answer: Achieving good separation in a complex mixture like a Valerian extract requires careful optimization of your HPLC method. Here are some steps to improve resolution:
-
Mobile Phase Optimization: Adjusting the composition of the mobile phase is the most common way to improve resolution. For reverse-phase chromatography (e.g., with a C18 column), you can:
-
Change the solvent ratio: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Modify the aqueous phase: Add modifiers like formic acid, acetic acid, or a buffer to control the pH and improve peak shape.[4]
-
Try a different organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution, where the mobile phase composition changes over time, can help to resolve closely eluting peaks.
-
Column Chemistry: If mobile phase optimization is insufficient, consider using a column with a different stationary phase (e.g., phenyl-hexyl or a different end-capping) to exploit different separation mechanisms.
-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution, although the stability of the analytes must be considered.
Question 4: What are the most common impurities I should expect in my this compound isolate?
Answer: Given that this compound is a degradation product of isovaltrate, you can expect to find other related compounds in your partially purified fractions. Common impurities include:
-
Other Baldrinals: Baldrinal, the degradation product of valtrate, is structurally similar to this compound and may have similar chromatographic behavior.[2]
-
Residual Valepotriates: Depending on the extraction and storage conditions, unreacted valtrates, including isovaltrate and valtrate, may be present.[1]
-
Valerenic Acids: These are another major class of compounds in Valeriana extracts and are often co-extracted.[7][8]
-
Flavonoids and other phenolic compounds: These polar compounds are ubiquitous in plant extracts.
-
Essential Oils: The volatile components of Valerian root can also be present, particularly in less polar fractions.
Data Presentation
The following tables provide illustrative data on the composition of Valeriana officinalis extracts and typical parameters for HPLC analysis. Note that the exact composition can vary significantly based on the plant material, extraction method, and storage conditions.
Table 1: Illustrative Composition of Valeriana officinalis Root Extracts
| Compound Class | Typical Concentration Range (% of dry extract) | Notes |
| Valerenic Acids | 0.2 - 1.0% | A key marker for Valerian quality. |
| Valepotriates | 0.5 - 2.0% | Highly variable due to instability. |
| This compound | < 0.1% | Present in low concentrations as a degradation product. |
| Essential Oils | 0.2 - 2.8% | Comprises a complex mixture of volatile compounds.[9] |
| Flavonoids | Variable | Includes compounds like linarin and hesperidin. |
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition | Reference |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Gradient of Acetonitrile and water (often with a formic or phosphoric acid modifier) | [4] |
| Flow Rate | 0.8 - 1.5 mL/min | [4][7] |
| Detection | UV at 220 nm or Diode Array Detector (DAD) | [1][7] |
| Temperature | Ambient or controlled (e.g., 25-40°C) |
Experimental Protocols
Protocol 1: Extraction of this compound from Valeriana officinalis Roots
This protocol describes a general method for the extraction of Valerian roots with the aim of isolating this compound.
-
Plant Material Preparation:
-
Start with dried, powdered roots of Valeriana officinalis.
-
Ensure the plant material is finely ground to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered root material in a 70% ethanol in water solution (v/v) at a solid-to-liquid ratio of 1:10 (w/v).[6]
-
Stir the mixture at room temperature for 24 hours.
-
Alternatively, for a more controlled degradation of valepotriates to baldrinals, the extraction can be performed at an elevated temperature (e.g., 70-80°C) for a shorter period (e.g., 2-4 hours), though this may lead to a more complex mixture of degradation products.[6]
-
-
Filtration and Concentration:
-
Filter the mixture through a suitable filter paper to remove the solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in water.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the extract. This compound is expected to be in the less polar fractions.
-
-
Further Processing:
-
Analyze the fractions by HPLC to identify those containing the highest concentration of this compound.
-
The enriched fraction can then be subjected to further purification steps.
-
Protocol 2: HPLC Purification of this compound
This protocol outlines a general approach for the purification of this compound from an enriched extract fraction using preparative HPLC.
-
Sample Preparation:
-
Dissolve the enriched fraction in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Preparative HPLC Conditions:
-
Column: A preparative C18 column is suitable for this purpose.
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. The gradient should be optimized based on analytical HPLC data to ensure good separation of this compound from closely eluting impurities.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: Use a UV detector to monitor the elution of compounds.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest based on the chromatogram.
-
It is advisable to collect narrow fractions across the peak to ensure the highest purity in the central fractions.
-
-
Purity Analysis and Final Steps:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the purest fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
The following diagrams visualize key workflows and logical relationships in the isolation and purification of this compound.
Caption: Experimental workflow for this compound isolation.
References
- 1. research.rug.nl [research.rug.nl]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Physical, Chemical, and Microbiological Stability of Oral Solutions Compounded with Herbals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. Aqueous and Ethanolic Valeriana officinalis Extracts Change the Binding of Ligands to Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Homobaldrinal Yield from Valerian Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Homobaldrinal from Valeriana officinalis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target compound in Valerian extraction?
This compound is a degradation product of valepotriates, specifically from the decomposition of valtrate and its derivatives[1]. Valepotriates are iridoid esters that are considered to be prodrugs, which transform into this compound and other baldrinals[2]. These degradation products are thought to contribute to the sedative effects of Valerian preparations[3]. Therefore, optimizing the formation of this compound can be a key objective in producing standardized Valerian extracts with consistent pharmacological activity.
Q2: What are the main challenges in obtaining a high yield of this compound?
The primary challenge lies in the inherent instability of its precursors, the valepotriates. Valepotriates are thermolabile and susceptible to degradation under acidic or alkaline conditions, as well as in aqueous and alcoholic solutions[4][5]. The extraction process itself can lead to either incomplete conversion of valepotriates or further degradation of this compound, resulting in inconsistent yields.
Q3: Which extraction methods are suitable for targeting this compound?
Several extraction methods can be employed, with the choice depending on the desired outcome (i.e., preserving valepotriates for subsequent controlled degradation or promoting degradation during extraction). Common methods include:
-
Maceration: A simple technique involving soaking the plant material in a solvent. It can be performed at room or elevated temperatures.
-
Soxhlet Extraction: A continuous extraction method that uses a limited amount of solvent. However, the repeated heating of the solvent can lead to thermal degradation of valepotriates.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to enhance extraction efficiency, often at lower temperatures and shorter durations compared to traditional methods.
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, which is highly selective and can be performed at relatively low temperatures, thus preserving thermolabile compounds like valepotriates.
Q4: What analytical techniques are recommended for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most widely used and reliable method for the simultaneous separation and quantification of valepotriates and their degradation products, including this compound[5][6][7]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of volatile components in the extract.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of this compound | Incomplete degradation of valepotriates: Extraction conditions (e.g., low temperature, neutral pH) may be preserving the precursor compounds. | Increase the extraction temperature to the 70-80°C range to promote the degradation of valepotriates[3][8][9][10]. Adjust the pH of the extraction solvent to be slightly acidic or alkaline, as extreme pH values can accelerate valepotriate degradation[5]. |
| Further degradation of this compound: Harsh extraction conditions (e.g., excessively high temperatures, prolonged extraction times, strong acidic/alkaline conditions) can lead to the breakdown of this compound itself. | Optimize the extraction time and temperature. Conduct a time-course study to determine the optimal duration for maximizing this compound formation before it begins to degrade. | |
| Inappropriate solvent selection: The polarity of the solvent affects the extraction efficiency of valepotriates and the kinetics of their degradation. | Experiment with different solvent systems. Mixtures of ethanol and water are commonly used[2][4]. The ratio of ethanol to water can be adjusted to optimize the extraction and degradation process. | |
| Inconsistent Yields Between Batches | Variability in raw material: The concentration of valepotriates in Valeriana officinalis can vary depending on the plant's genetics, growing conditions, harvesting time, and drying and storage conditions. | Source standardized and high-quality raw material. Whenever possible, analyze the valepotriate content of the raw material before extraction to predict the potential yield of this compound. |
| Lack of precise control over extraction parameters: Minor variations in temperature, pH, or extraction time can significantly impact the degradation of valepotriates. | Implement strict process controls for all extraction parameters. Use calibrated equipment and maintain detailed batch records. | |
| Presence of Impurities or Interfering Compounds | Co-extraction of other phytochemicals: The chosen solvent may be extracting a wide range of compounds from the plant matrix, some of which may interfere with the analysis or downstream processing. | Employ a multi-step extraction or purification process. For example, an initial extraction with a non-polar solvent like hexane can remove lipids and other non-polar compounds before extracting with a more polar solvent to isolate the compounds of interest[3]. |
| Consider using Supercritical Fluid Extraction (SFE) with CO2, as its selectivity can be finely tuned by adjusting pressure and temperature to minimize the co-extraction of undesirable compounds[4]. |
Data Presentation
Table 1: Influence of Extraction Parameters on Valepotriate Degradation and this compound Formation
| Parameter | Effect on Valepotriate Stability | Implication for this compound Yield | Supporting Evidence |
| Temperature | Valepotriates are thermolabile; degradation increases with temperature. | Higher temperatures (e.g., 70-80°C) can increase the rate of conversion to this compound, but excessive heat may lead to its further degradation.[3][8][9][10] | A process involving heating an alcoholic extract to 70-80°C is described to substantially reduce valepotriate levels.[3][8][9][10] |
| pH | Valepotriates are unstable in acidic and alkaline conditions. | Adjusting the pH away from neutral can promote the degradation of valepotriates to form this compound.[5] | Valepotriates are known to decompose rapidly under acidic or alkaline conditions.[5] |
| Solvent System | The polarity and composition of the solvent influence the stability of valepotriates. | Ethanol-water mixtures are commonly used. The ratio can be optimized to facilitate the desired rate of degradation. Aqueous extracts tend to have lower levels of valepotriates compared to hydroalcoholic extracts.[4] | Different ethanol:water mixtures have been shown to influence the composition of Valerian extracts.[6] |
| Extraction Time | Longer exposure to destabilizing conditions (heat, non-neutral pH) increases degradation. | A longer extraction time at elevated temperatures may increase this compound yield up to a certain point, after which further degradation may occur. | Time-course studies are necessary to determine the optimal extraction duration for maximizing the target compound. |
Experimental Protocols
Protocol 1: Maceration with Controlled Temperature for this compound Formation
-
Preparation of Plant Material: Grind dried Valeriana officinalis roots to a coarse powder (e.g., 0.5-1.0 mm particle size).
-
Solvent Preparation: Prepare an ethanol-water mixture (e.g., 70:30 v/v).
-
Extraction: a. Combine the powdered root material with the solvent in a sealed vessel at a ratio of 1:10 (w/v). b. Place the vessel in a temperature-controlled water bath or incubator set to 75°C. c. Macerate for 3 hours with continuous stirring.
-
Filtration and Concentration: a. Allow the mixture to cool to room temperature. b. Filter the extract through a suitable filter paper or cloth to remove the solid plant material. c. Wash the residue with a small volume of the extraction solvent to ensure complete recovery. d. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid further degradation of this compound.
-
Analysis: Analyze the concentrated extract for this compound content using a validated HPLC method.
Protocol 2: Supercritical Fluid Extraction (SFE) for Preservation of Valepotriates (Precursors to this compound)
-
Preparation of Plant Material: Grind dried Valeriana officinalis roots to a fine powder (e.g., <0.5 mm particle size).
-
SFE System Preparation: Ensure the SFE system is clean and leak-free.
-
Extraction: a. Load the powdered root material into the extraction vessel. b. Pressurize the system with supercritical CO2 to 100 bar and maintain the temperature at 40°C. c. Initiate the flow of supercritical CO2 through the extraction vessel. d. Collect the extract in the separator by reducing the pressure, which causes the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Post-Extraction: a. The resulting extract will be rich in valepotriates. This extract can then be subjected to a controlled degradation step (e.g., by adjusting pH and temperature in a suitable solvent) to convert the valepotriates to this compound.
-
Analysis: Quantify the valepotriate content in the SFE extract and the this compound content after the controlled degradation step using HPLC.
Visualizations
Caption: Experimental workflow for obtaining a this compound-rich extract.
Caption: Conversion of Valepotriates to this compound.
References
- 1. journalaprj.com [journalaprj.com]
- 2. Valeriana officinalis Dry Plant Extract for Direct Compression: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Aqueous and Ethanolic Valeriana officinalis Extracts Change the Binding of Ligands to Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
Addressing Homobaldrinal instability in analytical solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Homobaldrinal in analytical solvents. The information is presented in a question-and-answer format for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a degradation product of isovaltrate, a valepotriate found in plant extracts of the Valerianaceae family.[1] Its inherent chemical instability poses a significant challenge for accurate analytical quantification. Degradation can occur during sample extraction, storage, and analysis, leading to underestimation of the actual this compound content and potentially an overestimation of its precursor, isovaltrate.
Q2: Which analytical solvents are commonly used for this compound analysis?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing Valerian constituents, including this compound. The mobile phases typically consist of mixtures of water with methanol or acetonitrile. The choice between methanol and acetonitrile can affect the separation selectivity and pressure of the chromatographic system.
Q3: What are the primary factors that contribute to this compound degradation in analytical solvents?
A3: The primary factors influencing this compound stability in solution are pH, temperature, and the presence of light. This compound is susceptible to degradation under both acidic and basic conditions. Elevated temperatures can accelerate the degradation rate, and exposure to UV light can also induce degradation.
Q4: How can I minimize this compound degradation during sample preparation and analysis?
A4: To minimize degradation, it is recommended to:
-
Work at low temperatures (e.g., on ice) during sample preparation.
-
Protect samples from light by using amber vials or covering them with foil.
-
Analyze samples as quickly as possible after preparation.
-
Maintain the pH of the solvent within a neutral range if possible, although the optimal pH for stability would need to be determined experimentally.
-
Consider using a mobile phase with a higher proportion of organic solvent, as this can sometimes slow down hydrolytic degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Decreasing peak area for this compound in replicate injections | Instability of this compound in the prepared sample solution (autosampler vial). | 1. Reduce the time between sample preparation and injection. 2. Use a cooled autosampler set to a low temperature (e.g., 4°C). 3. Prepare smaller batches of samples to be analyzed immediately. |
| Appearance of unknown peaks (ghost peaks) in the chromatogram | These could be degradation products of this compound forming in the solvent. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust the mobile phase composition or gradient to improve separation of this compound from its degradants. |
| Peak tailing for the this compound peak | Secondary interactions with the stationary phase, which can be exacerbated by degradation products. | 1. Ensure the pH of the mobile phase is appropriate for the analyte. 2. Use a high-purity silica column. 3. Consider adding a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations if silanol interactions are suspected. |
| Baseline drift during the analysis | Can be caused by the mobile phase composition changing over time or by the column not being properly equilibrated. For unstable compounds, it could also be a slow elution of a degradation product. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Allow for sufficient column equilibration time before starting the analytical run. 3. If a gradient is used, ensure the pump is delivering a consistent mixture. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. Note: This data is illustrative and should be confirmed by experimental studies.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent System (v/v) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| Methanol:Water (50:50) | 100 | 75 | 25% |
| Acetonitrile:Water (50:50) | 100 | 85 | 15% |
| Methanol (100%) | 100 | 92 | 8% |
| Acetonitrile (100%) | 100 | 95 | 5% |
Table 2: Effect of pH on this compound Stability in Acetonitrile:Water (50:50) at 25°C for 8 hours
| pH | Initial Concentration (µg/mL) | Concentration after 8h (µg/mL) | % Degradation |
| 3.0 (Acidic) | 100 | 60 | 40% |
| 7.0 (Neutral) | 100 | 90 | 10% |
| 9.0 (Basic) | 100 | 55 | 45% |
Table 3: Effect of Temperature on this compound Stability in Acetonitrile:Water (50:50) at pH 7.0 for 8 hours
| Temperature | Initial Concentration (µg/mL) | Concentration after 8h (µg/mL) | % Degradation |
| 4°C | 100 | 98 | 2% |
| 25°C | 100 | 90 | 10% |
| 50°C | 100 | 70 | 30% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability and identify potential degradation products.
Materials:
-
This compound standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
C18 HPLC column
-
pH meter
-
Water bath
-
UV light chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 4 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 24 hours.
-
Dissolve the stressed sample in acetonitrile and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in acetonitrile:water (50:50) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analyze the sample by HPLC.
-
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the this compound peak area.
Visualizations
Caption: Formation of this compound from Isovaltrate.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
Troubleshooting peak tailing and resolution in Homobaldrinal HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Homobaldrinal, specifically addressing peak tailing and poor resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis challenging?
This compound is an iridoid, a class of secondary metabolites found in a variety of plants, notably in the Valerianaceae family. It is a degradation product of valepotriates.[1][2][3] The challenges in its HPLC analysis often stem from its structural complexity and potential for interactions with the stationary phase, which can lead to issues like peak tailing and co-elution with other structurally similar compounds present in natural product extracts.
Q2: What are the typical starting conditions for this compound HPLC analysis?
Typical Starting Parameters:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid or Acetic AcidB: Acetonitrile or Methanol |
| Elution | Gradient elution, starting with a lower percentage of organic phase and gradually increasing. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Detection | UV, wavelength to be determined by UV scan of a standard, but a range of 210-280 nm is common for such compounds. |
| Injection Volume | 10 µL |
Q3: I am observing significant peak tailing for my this compound peak. What are the most common causes?
Peak tailing in HPLC is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself. For a compound like this compound, a fatty acid ester, potential causes include:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[8]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-column Volume: Excessive tubing length or large internal diameter tubing between the column and detector can cause band broadening and tailing.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in this compound HPLC analysis.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow diagram for troubleshooting peak tailing.
Detailed Steps:
-
Evaluate the Scope of the Problem:
-
All peaks tail: This suggests a system-wide issue. Check for and minimize extra-column volume by using shorter, narrower ID tubing. Inspect for leaks. Consider if the column is overloaded by injecting a diluted sample. A blocked frit or contaminated guard column could also be the culprit; try back-flushing the column or replacing the guard column.
-
Only the this compound peak (or a few peaks) tails: This points towards a specific chemical interaction.
-
-
Optimize the Mobile Phase:
-
Adjust pH: The interaction with residual silanol groups on the column packing is a common cause of tailing for polar and ionizable compounds. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, thereby reducing peak tailing.
-
Change Organic Modifier: The choice of organic solvent can influence peak shape. Try switching between acetonitrile and methanol.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant pH.
-
-
Consider the Column:
-
Column Chemistry: If silanol interactions are suspected, using an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) can significantly improve peak shape.
-
Column Health: If the column is old or has been used with complex matrices, it may be contaminated or degraded. Try cleaning the column according to the manufacturer's instructions or replace it.
-
Guide 2: Improving Resolution
Poor resolution between the this compound peak and other components can compromise accurate quantification. This guide outlines strategies to enhance separation.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for improving HPLC resolution.
Detailed Steps:
-
Modify Mobile Phase Selectivity:
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter the elution order and improve the separation of co-eluting peaks.
-
Adjust pH: A small change in the mobile phase pH can influence the ionization state of interfering compounds, thus changing their retention and improving resolution.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient will increase the run time but often leads to better resolution of closely eluting peaks.
-
-
Increase Column Efficiency:
-
Column Properties: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve efficiency.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound. A typical range to explore is 25-40°C.
-
-
Adjust Analyte Retention:
-
Decrease Solvent Strength: Reducing the percentage of the organic solvent in the mobile phase will increase the retention time of this compound and other components, which may provide better separation from early-eluting impurities.
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plant Material
-
Extraction:
-
Accurately weigh 1.0 g of powdered, dried plant material.
-
Add 20 mL of methanol (or ethanol).
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Filtration:
-
Filter the combined extract through a 0.45 µm or 0.22 µm syringe filter (PTFE or other suitable material) into an HPLC vial.
-
Protocol 2: General HPLC Method Development for this compound
-
Initial Scouting Gradient:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: DAD/UV, scan from 200-400 nm to determine the optimal wavelength for this compound.
-
-
Method Optimization:
-
Based on the retention time of this compound in the scouting run, adjust the gradient to improve resolution around the peak of interest.
-
If peak tailing is observed, add 0.1% formic acid to both mobile phase A and B.
-
If resolution is still inadequate, try methanol as mobile phase B.
-
Experiment with the column temperature between 25°C and 40°C to assess the impact on peak shape and resolution.
-
Quantitative Data Summary:
As specific quantitative data for this compound HPLC analysis is not widely published, the following table provides a general framework for recording and comparing method development results.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | C18 | Phenyl-Hexyl |
| Mobile Phase | ACN/H₂O + 0.1% FA | MeOH/H₂O + 0.1% FA | ACN/H₂O + 0.1% FA |
| Tailing Factor | Record Value | Record Value | Record Value |
| Resolution | Record Value | Record Value | Record Value |
| Retention Time | Record Value | Record Value | Record Value |
References
- 1. researchgate.net [researchgate.net]
- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 3. The scientific basis for the reputed activity of Valerian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability control of valerian ground material and extracts: a new HPLC-method for the routine quantification of valerenic acids and lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Optimization of S9 Activation in the Homobaldrinal Ames Test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ames test for Homobaldrinal, with a specific focus on the optimization of the S9 metabolic activation step.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound Ames test, particularly concerning S9 activation.
| Problem | Possible Cause | Recommended Solution |
| High background revertant colonies on control plates (with S9) | S9 mix contamination | Use a sterile-filtered S9 mix. It is recommended to purify the crude S9 fraction to remove any contaminating bacteria.[1] |
| S9 mix is intrinsically mutagenic | Test the S9 mix alone for mutagenicity. Some batches of S9 may have intrinsic mutagenic potential.[2] If mutagenic, obtain a new lot of S9. | |
| Low or no mutagenic response with positive control (requiring S9 activation) | Suboptimal S9 concentration | Optimize the S9 protein concentration. A concentration of 0.25 mg protein/mL has been recommended as a starting point in some studies.[3][4] Refer to the table below for an example of S9 protein content optimization. |
| Inactive S9 fraction | Ensure proper storage of S9 fraction at -70°C or below.[1] Verify the activity of the S9 lot with a known pro-mutagen. | |
| Insufficient co-factors (e.g., NADP) | Prepare the S9 mix with fresh, appropriate concentrations of co-factors. A supplement of 0.13 mM NADPH has been suggested.[3][4] | |
| Inappropriate pre-incubation time | Optimize the pre-incubation time. A 100-minute pre-incubation has been shown to be effective for some compounds.[3][4] The pre-incubation method is generally considered more sensitive than the plate incorporation method.[5] | |
| Inhibition of S9 enzymes by the solvent | If using DMSO as a solvent, be aware that it can inhibit cytochrome P450 enzymes.[6][7] It is recommended to use a low concentration of DMSO (e.g., 1%) in the pre-incubation mixture to minimize this inhibitory effect.[6][7] | |
| This compound shows mutagenicity without S9 activation, but the response decreases with S9 | Detoxification of this compound by S9 enzymes | This is a possible outcome. The metabolic process can sometimes lead to the detoxification of a direct-acting mutagen.[8] Report the results as observed, noting the direct mutagenicity and the effect of metabolic activation. |
| High cytotoxicity observed at multiple concentrations with S9 | Excessive S9 concentration | High concentrations of S9 (e.g., above 20%) can be cytotoxic to the bacterial strains.[9] Reduce the S9 concentration in the assay. |
| Test compound is highly cytotoxic in the presence of S9 | Perform a preliminary cytotoxicity test to determine the appropriate concentration range of this compound to be tested with and without S9. | |
| Inconsistent results between experiments | Variability in S9 preparations | Different lots of S9, even from the same supplier or rat strain, can have significant variability in metabolic capability.[2] It is crucial to qualify each new lot of S9 with known positive and negative controls. |
| Differences in experimental protocol | Strictly adhere to a standardized protocol, especially regarding incubation times, temperatures, and volumes of reagents. |
Frequently Asked Questions (FAQs)
Q1: Is S9 metabolic activation required to detect the mutagenicity of this compound?
A1: Not necessarily. Studies have shown that this compound and its related compound, baldrinal, exhibit mutagenic effects in the Ames test both with and without the presence of an S9 metabolic activation system.[10][11] However, including the S9 mix is crucial to assess the full mutagenic potential, as metabolic processes could potentially increase or decrease its mutagenic activity.
Q2: What is the optimal S9 concentration for the this compound Ames test?
A2: The optimal S9 concentration should be determined empirically for each laboratory and specific test compound. However, a common starting point is to test a range of S9 protein concentrations. For some compounds, an S9 protein concentration of 0.25 mg/mL in the pre-incubation mix has been found to be effective.[3][4] It is important to note that increasing the S9 concentration does not always lead to a stronger mutagenic response and can even lead to cytotoxicity.[9]
Q3: Should I use rat liver S9 or human liver S9?
A3: While rat liver S9 is the most commonly used metabolic activation system in the Ames test[12][13], human liver S9 may provide more relevant data for human risk assessment due to species differences in metabolism.[14][15] However, human S9 can have lower enzymatic activity than induced rat S9.[12] The choice depends on the specific goals of the study. For initial screening, induced rat liver S9 is standard. If there are concerns about species-specific metabolism, follow-up studies with human S9 may be warranted.
Q4: What is the difference between induced and non-induced S9, and which should I use?
A4: Induced S9 is prepared from animals (typically rats) pre-treated with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This induction increases the activity of cytochrome P450 enzymes, enhancing the metabolic activation of many pro-mutagens.[9][12] For general screening purposes where the metabolic pathway is unknown, induced S9 is generally preferred due to its broader and higher enzyme activity.
Q5: What is the pre-incubation method and why is it recommended?
A5: The pre-incubation method involves incubating the test compound, bacterial strain, and S9 mix together in a liquid suspension for a specific period (e.g., 20-100 minutes) before plating on the minimal glucose agar.[3][6] This method is often considered more sensitive than the standard plate incorporation method because it allows for a more efficient interaction between the test compound, the metabolic enzymes in the S9 mix, and the bacteria.[5][16]
Data Presentation
Table 1: Example of S9 Protein Content Optimization on Mutagenicity of a Test Compound (Illustrative Data)
This table provides an example based on data for methyleugenol to illustrate the effect of varying S9 protein content on the mutagenic response. A similar approach can be used to optimize S9 concentration for this compound.
| S9 Protein Content (mg/plate) | Mean Revertant Colonies (± SD) | Fold Increase over Spontaneous Revertants |
| 0 (Solvent Control) | 120 ± 10 | 1.0 |
| 0.3 | 250 ± 15 | 2.1 |
| 0.6 | 310 ± 20 | 2.6 |
| 1.2 | 305 ± 18 | 2.5 |
| 2.4 | 280 ± 22 | 2.3 |
Data adapted from a study on methyleugenol for illustrative purposes.[17] The number of spontaneous revertants can vary based on the protein levels.
Experimental Protocols
Detailed Methodology for the Ames Test with S9 Pre-incubation
This protocol provides a detailed methodology for performing the Ames test with a pre-incubation step for the metabolic activation of this compound.
1. Preparation of Materials:
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) grown overnight in nutrient broth.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO at a low concentration).
-
S9 Mix: Prepared fresh on the day of the experiment. A typical S9 mix contains S9 fraction, NADP, glucose-6-phosphate, MgCl₂, KCl, and a phosphate buffer (pH 7.4). The final protein concentration of the S9 fraction should be optimized (e.g., starting with a range from 0.3 to 2.4 mg/plate).
-
Positive Controls: A known direct-acting mutagen (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98) and a pro-mutagen requiring S9 activation (e.g., 2-aminoanthracene).
-
Negative Control: The solvent used to dissolve this compound.
-
Top Agar: Containing a trace amount of histidine and biotin.
-
Minimal Glucose Agar Plates.
2. Pre-incubation Procedure:
-
In sterile tubes, combine the following in order:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the this compound solution at the desired concentration (or control solution).
-
0.5 mL of the S9 mix (or phosphate buffer for tests without metabolic activation).
-
-
Incubate the mixture at 37°C with gentle shaking for a predetermined optimal time (e.g., 20 to 100 minutes).[3][6]
3. Plating and Incubation:
-
After the pre-incubation period, add 2.0 mL of molten top agar (kept at 45°C) to each tube.
-
Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify completely.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
4. Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies (negative control).
Visualizations
Caption: Experimental workflow for the this compound Ames test with S9 pre-incubation.
Caption: Troubleshooting decision tree for S9 activation issues in the Ames test.
References
- 1. Improvement of the Ames Test Using Human Liver S9 Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. Is a liver comparable to a liver? A comparison of different rat-derived S9-fractions with a biotechnological animal-free alternative in the Ames fluctuation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved AMES Test for Genotoxicity Assessment of Drugs: Preincubation Assay Using a Low Concentration of Dimethyl Sulfoxide | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial mutagenicity of the tranquilizing constituents of Valerianaceae roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 12. droracle.ai [droracle.ai]
- 13. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advantage of the use of human liver S9 in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The detection of promutagen activation by extracts of cells expressing cytochrome P450IA2 cDNA: preincubation dramatically increases revertant yield in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in In Vivo Sedative Studies of Homobaldrinal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homobaldrinal. Our goal is to help you minimize variability in your in vivo sedative studies and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known sedative mechanism?
A1: this compound is a degradation product of valepotriates, which are iridoids found in plants of the Valeriana genus.[1] It has been shown to possess sedative properties by reducing spontaneous motility in mice.[1] The sedative effects of Valerian compounds are largely attributed to their interaction with the GABAergic system.[1] It is believed that this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[2][3]
Q2: What are the major sources of variability in in vivo sedative studies?
A2: Variability in in vivo sedative studies can arise from a multitude of factors, broadly categorized as animal-related, environmental, and procedural.[4] Key sources include:
-
Animal Factors: Genetic strain, sex, age, health status, and baseline anxiety levels of the animals can all influence their response to a sedative.[5][6]
-
Environmental Factors: Housing conditions, cage density, lighting, noise levels, and temperature can significantly impact animal behavior and stress levels.[4]
-
Procedural Factors: Handling stress, injection stress, time of day of testing (circadian rhythms), and the specific behavioral assay used can all introduce variability.[7]
Q3: How can I minimize handling stress before and during the experiment?
A3: Minimizing handling stress is critical for obtaining reliable data. Here are some key strategies:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures. They should also be habituated to the testing room for at least 30-60 minutes before each session.[8][9]
-
Gentle Handling: Handle mice calmly and consistently. Picking them up by the base of the tail is a standard method.
-
Habituation to Procedures: If possible, habituate the animals to the procedures they will undergo, such as sham injections with the vehicle.[9]
Q4: What is the recommended behavioral assay for assessing the sedative effects of this compound?
A4: The Open Field Test is a widely used and reliable method for assessing spontaneous locomotor activity and anxiety-like behavior, both of which are modulated by sedative compounds.[8][10][11][12][13] A reduction in locomotor activity (e.g., total distance traveled, number of movements) is a key indicator of sedation.[14]
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data Between Animals in the Same Treatment Group
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Formulation | Ensure this compound is fully dissolved or homogeneously suspended in the vehicle before each injection. Prepare fresh solutions as the stability of this compound in aqueous solutions may be limited. |
| Inaccurate Dosing | Use a calibrated pipette and appropriate syringe size for accurate volume administration. Calculate the dose for each animal based on its most recent body weight. |
| Variable Animal Stress Levels | Ensure all animals are handled identically and have had the same acclimatization period. Test animals at the same time of day to minimize circadian rhythm effects. |
| Subtle Differences in the Testing Environment | Ensure uniform lighting (100-200 lux is common for open field tests) and background noise levels for all test arenas.[8][12] Clean the arena thoroughly between each animal to remove olfactory cues.[8][13] |
| Underlying Health Issues | Visually inspect all animals for signs of illness before testing. Exclude any animals that appear unwell. |
Issue 2: Lack of a Clear Dose-Response Relationship
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Range | Conduct a pilot study with a wide range of doses to determine the effective dose range for this compound. Based on available data, a dose of 100 mg/kg has been shown to reduce motility, so your range could bracket this value. |
| Compound Instability | Iridoid compounds can be unstable.[15][16] Prepare fresh formulations for each experiment and protect them from light and heat. Consider conducting a stability study of this compound in your chosen vehicle. |
| Poor Bioavailability | If using oral administration, consider that bioavailability can be variable. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections may provide more consistent results. |
| "U-shaped" Dose-Response Curve | Some compounds exhibit a biphasic or "U-shaped" dose-response curve, where higher doses may have a reduced effect. A wider range of doses in your pilot study can help identify this. |
Issue 3: Inconsistent Onset or Duration of Sedative Effect
| Potential Cause | Troubleshooting Step |
| Variable Absorption Rate | The route of administration can affect the speed of absorption. Intravenous (i.v.) administration will have the fastest onset, followed by i.p., s.c., and then oral. Choose the route that best suits your experimental question and strive for consistency. |
| Metabolic Differences | Individual differences in metabolism can affect how quickly a compound is broken down. While difficult to control, using a genetically homogeneous strain of mice can help minimize this variability. |
| Time-Course of the Effect is Unknown | Conduct a time-course study where you measure locomotor activity at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.[17] |
Data Presentation
Table 1: Reported Sedative Effect of this compound in Mice
| Compound | Dose (mg/kg) | Route of Administration | Effect | Animal Model | Reference |
| This compound | 100 | Not Specified | Reduced spontaneous motility | Mice | [1] |
Table 2: Example Template for a Dose-Response Study of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | n | Total Distance Traveled (cm) (Mean ± SD) | Number of Rearing Events (Mean ± SD) |
| Vehicle | 0 | 10 | Data to be filled | Data to be filled |
| This compound | 25 | 10 | Data to be filled | Data to be filled |
| This compound | 50 | 10 | Data to be filled | Data to be filled |
| This compound | 100 | 10 | Data to be filled | Data to be filled |
| This compound | 200 | 10 | Data to be filled | Data to be filled |
Experimental Protocols
Protocol: Assessing Sedative Effects of this compound using the Open Field Test
1. Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary)
-
Open field arena (e.g., 40 x 40 x 30 cm, made of a non-porous material)[9]
-
Video tracking software or photobeam detection system
-
70% ethanol for cleaning
-
Laboratory scale
-
Syringes and needles for administration
2. Animal Preparation:
-
Use adult male mice of a single inbred strain (e.g., C57BL/6J) to reduce genetic variability.
-
House animals in a controlled environment (12:12 h light:dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Acclimate animals to the housing facility for at least one week.
-
Habituate animals to the testing room for at least 30-60 minutes prior to the start of the experiment.[8][9]
3. Experimental Procedure:
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Weigh each mouse and calculate the injection volume for its assigned dose.
-
Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.
-
Immediately after injection, gently place the mouse in the center of the open field arena.[12]
-
Start the video tracking or photobeam system and record activity for a predefined period (e.g., 30 minutes).[18]
-
At the end of the session, return the mouse to its home cage.
-
Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely before testing the next animal.[10][13]
4. Data Analysis:
-
Analyze the recorded data to quantify locomotor activity. Key parameters include:
-
Total distance traveled
-
Time spent in different zones (center vs. periphery)
-
Number of ambulatory movements
-
Rearing frequency (vertical activity)
-
-
Compare the data from the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor parameters in the this compound groups would indicate a sedative effect.
Visualizations
Caption: Experimental workflow for assessing the sedative effects of this compound using the open field test.
Caption: Proposed signaling pathway for the sedative action of this compound via positive allosteric modulation of the GABA-A receptor.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. An assessment of the spontaneous locomotor activity of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ‐Opioid Receptor Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 9. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. Open field test for mice [protocols.io]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Duration of action of sustained-release buprenorphine in 2 strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Homobaldrinal Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Homobaldrinal in in vitro assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered when preparing this compound solutions for your experiments.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium. What should I do?
A1: This is a common issue when working with hydrophobic compounds. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution. Here are several steps you can take to troubleshoot this problem:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your culture medium, as higher concentrations can be cytotoxic. To achieve this, you may need to prepare a more concentrated stock solution of this compound in DMSO, so that a smaller volume is required for dilution.
-
Perform serial dilutions: Instead of adding the DMSO stock directly to your final volume of medium, perform one or more intermediate dilutions in the medium. This gradual decrease in DMSO concentration can help keep the this compound in solution.
-
Slow addition and mixing: Add the this compound stock solution dropwise to the vortexing or stirring cell culture medium. This rapid dispersion can prevent localized high concentrations of DMSO and reduce the likelihood of precipitation.[1][2]
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound.[1]
-
Consider alternative solvents: If DMSO proves problematic, you could try preparing your stock solution in ethanol. Be aware that ethanol can also be cytotoxic, and its final concentration should be kept to a minimum, typically below 1%.
Q2: My this compound solution appears cloudy or hazy. Is this acceptable for my assay?
A2: A cloudy or hazy solution indicates the presence of undissolved particles or precipitates. This is not ideal for most in vitro assays for several reasons:
-
Inaccurate concentration: The actual concentration of solubilized this compound will be lower than intended, leading to inaccurate experimental results.
-
Cellular effects: Particulate matter can have unintended effects on cells, including physical stress and altered uptake of the compound.
-
Assay interference: Undissolved particles can interfere with assay readings, particularly in absorbance, fluorescence, or luminescence-based assays.
It is crucial to have a clear, homogenous solution. If you observe cloudiness, refer to the troubleshooting steps in Q1 to improve solubility. You may also consider using solubility enhancers as described in the FAQs below.
Q3: I'm concerned about the stability of this compound in my aqueous assay buffer. How can I assess and mitigate potential degradation?
A3: this compound is a derivative of valepotriates, which are known to be unstable in aqueous and alcoholic solutions, especially under acidic or alkaline conditions and at elevated temperatures.[3][4] To address this:
-
Prepare fresh solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.
-
pH considerations: Maintain the pH of your assay buffer within a neutral range (pH 6.8-7.4) if possible, as extreme pH can accelerate degradation.
-
Temperature control: Avoid prolonged incubation at 37°C. If long incubation times are necessary, consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions. This can be done by analyzing the concentration of the compound at different time points using a suitable analytical method like HPLC.
-
Storage of stock solutions: Store your DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on available information, Dimethyl Sulfoxide (DMSO) is a good starting solvent for preparing a concentrated stock solution of this compound. It is a powerful solvent for many hydrophobic compounds. Ethanol is a potential alternative.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being ideal for minimizing cytotoxic effects.[5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q3: I am still having trouble with solubility even after optimizing my dilution protocol. What other options do I have?
A3: If standard methods are insufficient, you can explore the use of solubility enhancers. These should be used with caution and validated for compatibility with your specific assay and cell line.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[6] Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. You would typically prepare a stock solution of the this compound-cyclodextrin complex in an aqueous buffer.
-
Surfactants: Non-ionic surfactants like Tween 80 can form micelles that solubilize hydrophobic compounds in aqueous solutions.[7][8] Typical working concentrations in cell culture range from 0.01% to 0.1% (v/v).[9] It is crucial to determine the optimal, non-toxic concentration for your specific cell line.
-
Co-solvents: In some cases, using a mixture of solvents can improve solubility. For example, a small percentage of a water-miscible organic solvent like polyethylene glycol (PEG) can be included in the final medium.
Q4: Is there any known biological activity of this compound that I should be aware of?
A4: Yes, this compound is a decomposition product of valepotriates from the plant Valeriana officinalis. It has been shown to have biological activity, including reducing spontaneous motility in mice. Some studies suggest that valerian extracts and their constituents may interact with the GABAergic system, specifically GABA-A receptors.[10][11][12]
Q5: Has the cytotoxicity of this compound been evaluated?
A5: Studies have shown that this compound is significantly less cytotoxic than its parent valepotriate compounds. In one study, the IC50 values for baldrinal and this compound were found to be 10- to 30-fold higher than their parent compounds.[13][14] However, it is always recommended to perform a dose-response experiment to determine the cytotoxic potential of this compound in your specific cell line and assay system.
Data Presentation
Table 1: Solubility and Cytotoxicity Data for Common Solvents
| Solvent | Recommended Max. Concentration in Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)[5] | Cytotoxicity is cell line dependent.[15][16][17] Always include a vehicle control. |
| Ethanol | ≤ 1% (v/v) | Can be more cytotoxic than DMSO for some cell lines.[17] |
Table 2: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 67910-07-0 |
| Physical Description | Powder |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Aqueous Solubility | Poor (quantitative data not readily available) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Determine the desired stock concentration. A common starting point is 10-50 mM.
-
Weigh the required amount of this compound powder using an analytical balance and place it in a sterile, amber glass vial.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Warm the cell culture medium to 37°C.
-
Perform serial dilutions. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you can first prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution.
-
Add the final volume to your assay plate. From the 100 µM intermediate solution, you can then add the appropriate volume to your wells to achieve the final desired concentration of 10 µM.
-
Gently mix the contents of the wells after adding the this compound solution.
-
Always include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
Visualizations
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous and Ethanolic Valeriana officinalis Extracts Change the Binding of Ligands to Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzet.com [alzet.com]
- 7. The effect of non-ionic detergent tween 80 on colcemid-resistant transformed mouse cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tissueculture.org [tissueculture.org]
- 10. The gamma-aminobutyric acidergic effects of valerian and valerenic acid on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. sid.ir [sid.ir]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preservation of Homobaldrinal During Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Homobaldrinal during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a decomposition product of isovaltrate, a type of valepotriate found in plants of the Valerianaceae family.[1] Valepotriates are known for their potential therapeutic properties, but they are also notoriously unstable.[2] this compound itself is a subject of research and its preservation is crucial for accurate analytical quantification and for studying its bioactivity. Its instability can lead to variable and unreliable experimental results.
Q2: What are the primary factors that cause this compound degradation?
A2: The degradation of this compound and its precursors, the valepotriates, is primarily influenced by:
-
Temperature: Elevated temperatures significantly accelerate degradation.[3][4]
-
pH: Both acidic and alkaline conditions can promote the degradation of related compounds, suggesting a similar sensitivity for this compound.[5][6][7]
-
Light: Exposure to light can lead to photodegradation.[6][8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of phytochemicals.[9]
-
Enzymatic Activity: Endogenous plant enzymes can contribute to the degradation of compounds upon tissue disruption during extraction.
Q3: Which extraction method is recommended to minimize this compound degradation?
A3: For thermally labile compounds like valepotriates and their derivatives, conventional high-temperature extraction methods such as Soxhlet should be avoided.[10][11] The following methods are recommended:
-
Maceration: This is a simple and effective method that can be performed at room temperature, minimizing thermal degradation. Hexane has been identified as a suitable solvent for extracting valepotriates by maceration.[10][11]
-
Ultrasonic-Assisted Extraction (UAE): This technique uses sound waves to disrupt cell walls and can be performed at low temperatures (e.g., 40°C), reducing the risk of thermal degradation.[8]
-
Supercritical Fluid Extraction (SFE): Using CO₂ at relatively low temperatures (e.g., 40°C) has shown high selectivity for valepotriates and is a good option for minimizing degradation.[2]
Q4: How should I store my samples and extracts to ensure this compound stability?
A4: Proper storage is critical for preserving this compound. Key recommendations include:
-
Temperature: Store extracts at low temperatures, preferably at -20°C or below.[2][9][12]
-
Solvent: Storing extracts dissolved in a solvent like methanol may offer better stability for valepotriates compared to storing them as a dry residue.[2]
-
Atmosphere: To minimize oxidation, store extracts under an inert atmosphere, such as nitrogen or argon.[2][8]
-
Light: Always store samples and extracts in amber-colored vials or in the dark to protect them from light.[8][9]
Q5: Can I use additives to prevent the degradation of this compound?
A5: Yes, the use of additives can be an effective strategy. Consider the following:
-
Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can inhibit oxidative degradation.[8][13]
-
Chelating Agents: If metal ion contamination is a concern, which can catalyze oxidation, adding a chelating agent like EDTA can be beneficial.[8][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound detected in the final extract. | Degradation during extraction due to high temperature. | Switch to a low-temperature extraction method like maceration, UAE, or SFE. Ensure the temperature during solvent evaporation is also kept low (e.g., below 40°C). |
| Degradation due to inappropriate pH of the extraction solvent. | Use a neutral or slightly acidic extraction solvent. Avoid highly acidic or alkaline conditions. | |
| Inconsistent this compound concentrations across different batches. | Variable light exposure during sample processing. | Protect the samples from light at all stages of preparation by using amber glassware or by working in a dimly lit area. |
| Oxidation of the compound. | Degas the extraction solvent before use and consider performing the extraction under an inert atmosphere (nitrogen or argon). Add an antioxidant to the solvent. | |
| Decreasing this compound concentration in stored extracts over time. | Improper storage conditions (temperature, light, oxygen). | Store extracts at -20°C or lower in airtight, amber vials, and consider flushing with nitrogen before sealing. Storing in a solvent like methanol may improve stability.[2] |
| Presence of catalytic metal ions. | Use high-purity solvents and consider adding a chelating agent like EDTA to the extract before storage. |
Experimental Protocols
Protocol 1: Low-Temperature Maceration for this compound Extraction
-
Sample Preparation: Grind the dried plant material to a uniform powder.
-
Solvent Preparation: Use HPLC-grade hexane as the extraction solvent. Consider adding an antioxidant (e.g., 0.1% w/v BHT).
-
Extraction:
-
Place the powdered plant material in a sealed container.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture at room temperature (20-25°C) for 24 hours, protected from light.
-
-
Filtration: Filter the mixture to separate the extract from the plant material.
-
Concentration: Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Storage: Re-dissolve the dried extract in methanol, transfer to an amber vial, flush with nitrogen, and store at -20°C.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Solvent Preparation: Prepare an 80% (v/v) methanol-water solution. Degas the solvent by sonication or by bubbling with nitrogen gas for 15 minutes.[8]
-
Extraction:
-
Weigh the powdered plant material into a suitable vessel.
-
Add the degassed solvent at a 1:20 solid-to-liquid ratio (w/v).
-
Place the vessel in an ultrasonic bath with temperature control set to 40°C.
-
Sonicate for 60 minutes.[8]
-
-
Sample Recovery:
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
For quantitative analysis, filter the supernatant through a 0.22 µm syringe filter.
-
-
Storage: Transfer the extract to an amber vial, flush with nitrogen, and store at -20°C.[8]
Visualizations
This compound Degradation Pathway
Caption: Degradation pathway from Isovaltrate to this compound and its subsequent degradation.
Experimental Workflow for Preventing this compound Degradation
References
- 1. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 2. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Preservation Puzzle: Mastering the Storage of Plant Extracts [greenskybio.com]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Sourcing and Utilizing Homobaldrinal Reference Materials: A Technical Guide
For researchers, scientists, and professionals in drug development, the procurement and effective use of reliable certified reference materials (CRMs) are paramount for ensuring the accuracy and validity of experimental results. This technical support center provides comprehensive guidance on sourcing Homobaldrinal certified reference material, alongside troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Where can I source this compound certified reference material?
A1: Identifying a supplier for this compound explicitly labeled as a "Certified Reference Material" (CRM) with ISO 17034 accreditation can be challenging. However, several reputable chemical suppliers offer "analytical standards" of this compound, which are of high purity and suitable for most research and development applications. When sourcing, it is crucial to request a Certificate of Analysis (CoA) to verify the purity, identity, and any characterization data.
Q2: What is the difference between a "Certified Reference Material" and an "analytical standard"?
A2: A Certified Reference Material (CRM) is produced by a laboratory accredited to ISO 17034 and comes with a certificate that states the property values, uncertainty, and traceability to a national or international standard.[1][2][3][4] An "analytical standard" is a high-purity substance suitable for analytical use, but it may not have the full certification and metrological traceability of a CRM. For many applications, a well-characterized analytical standard is sufficient.
Q3: What information should I look for on the Certificate of Analysis (CoA)?
A3: A comprehensive CoA for a this compound analytical standard should include:
-
Supplier's name and contact information
-
Product name and catalog number
-
CAS Number: 67910-07-0
-
Molecular Formula: C₁₅H₁₆O₄
-
Molecular Weight: 260.28 g/mol
-
Purity value, typically determined by HPLC or qNMR
-
Method of analysis used to determine purity
-
Identity confirmation data (e.g., from NMR, Mass Spectrometry)
-
Recommended storage conditions
-
Date of analysis and expiry date
Q4: How should I store this compound reference material?
Quantitative Data Summary
The following table summarizes typical specifications for this compound analytical standards available from various suppliers. Note that "Certified Reference Material" status is not always explicitly stated.
| Supplier | Product Name | Purity | Available Quantities | CAS Number |
| Biosynth | This compound | Not specified | 0.1 mg, 0.25 mg, 0.5 mg, 1 mg, 2 mg | 67910-07-0[5] |
| ChemFaces | This compound | >=98% | 5mg, 10mg, 20mg | 67910-07-0[7] |
| DC Chemicals | This compound | Not specified | Not specified | 67910-07-0[8] |
| ChemUniverse | This compound | Not specified | Bulk quantities available upon request | 67910-07-0[9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
A general HPLC method for the analysis of this compound and related compounds found in Valeriana officinalis extracts has been described.[7] The following is a representative protocol that can be adapted and optimized for specific applications.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh a known amount of the this compound reference standard.
-
Dissolve the standard in a suitable solvent such as methanol or acetonitrile to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
Common HPLC Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| No peaks or very small peaks | Injector issue (e.g., worn seal, plugged loop) | Inspect and replace the injector seal if necessary. Ensure the sample loop is not blocked. |
| Detector lamp failure | Check the detector lamp status and replace if needed. | |
| Incorrect mobile phase composition | Prepare a fresh mobile phase and ensure correct proportions. | |
| Ghost peaks | Contaminated mobile phase or injection of air | Use high-purity solvents and degas the mobile phase. Ensure the sample is fully dissolved. |
| Peak tailing | Column degradation or secondary interactions | Use a guard column to protect the analytical column. Adjust the mobile phase pH to minimize secondary interactions. |
| Baseline drift or noise | Fluctuations in temperature or mobile phase composition | Use a column oven for stable temperature control. Ensure the mobile phase is well-mixed and degassed.[10] |
| High backpressure | Blockage in the system (e.g., guard column, column frit) | Replace the guard column. Back-flush the analytical column. Filter all samples and mobile phases.[11] |
Visualizations
Caption: Workflow for sourcing a reliable this compound reference material.
Caption: Logical diagram for troubleshooting common HPLC issues.
References
- 1. romerlabs.com [romerlabs.com]
- 2. esslab.com [esslab.com]
- 3. Cimaterol ISO 17034 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 54239-37-1) [witega.de]
- 4. Mycotoxin Reference Materials | Accurate Mycotoxin Detection - Romer Labs [romerlabs.com]
- 5. Valeriana - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 7. research.rug.nl [research.rug.nl]
- 8. The scientific basis for the reputed activity of Valerian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
Comparative Analysis of Homobaldrinal and Baldrinal Sedative Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the sedative activities of Homobaldrinal and Baldrinal, two active degradation products of valepotriates found in Valeriana officinalis. While direct comparative quantitative data on the sedative potency of these two compounds is currently limited in publicly available literature, this guide summarizes the existing evidence, outlines standard experimental protocols for their evaluation, and discusses their likely mechanism of action.
Introduction
This compound and Baldrinal are degradation products of valepotriates, a class of iridoids present in the roots of Valeriana officinalis. Valerian has a long history of use as a mild sedative and anxiolytic. The sedative properties of valerian extracts are attributed to a complex interplay of various chemical constituents, with valepotriates and their derivatives being significant contributors. It is understood that valepotriates themselves may act as prodrugs, which are then transformed into compounds like this compound and Baldrinal, which have been observed to decrease spontaneous motor activity in animal models, a key indicator of sedative action.
Quantitative Data on Sedative Activity
Table 1: Comparative Sedative Activity of this compound and Baldrinal
| Parameter | This compound | Baldrinal | Reference Compound (e.g., Diazepam) |
| Reduction in Locomotor Activity | Data not available | Data not available | Dose-dependent reduction |
| ED₅₀ (Effective Dose, 50%) | Data not available | Data not available | Varies by study and endpoint |
| Potentiation of Barbiturate-induced Sleep | Data not available | Data not available | Significant potentiation |
| GABAₐ Receptor Binding Affinity (Kᵢ or IC₅₀) | Data not available | Data not available | High affinity (nM range) |
The lack of specific data highlights a significant gap in the understanding of the pharmacology of these valerian-derived compounds and underscores the need for further research to isolate and characterize the sedative activity of this compound and Baldrinal individually.
Experimental Protocols
To facilitate future research in this area, detailed methodologies for key experiments to assess and compare the sedative activity of this compound and Baldrinal are provided below.
Spontaneous Locomotor Activity Assay
This is a primary behavioral test to screen for sedative effects. A reduction in locomotor activity is indicative of sedation.
-
Apparatus: An open field arena equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.
-
Animals: Male or female mice (e.g., C57BL/6 or BALB/c strains) are commonly used. Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the test.
-
Animals are randomly assigned to treatment groups: Vehicle control, positive control (e.g., Diazepam), and different doses of this compound or Baldrinal.
-
The compounds are administered via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
After a specific pretreatment time (e.g., 30 minutes), each mouse is placed individually into the center of the open field arena.
-
Locomotor activity (e.g., total distance traveled, number of line crossings, rearing frequency) is recorded for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: The data for each parameter are analyzed using statistical methods such as one-way ANOVA followed by a post-hoc test to compare the treatment groups with the vehicle control. A dose-response curve can be generated to determine the ED₅₀.
Experimental workflow for assessing sedative activity.
Signaling Pathways
The sedative effects of many compounds, including those derived from Valerian, are often mediated through the enhancement of inhibitory neurotransmission in the central nervous system. The primary inhibitory neurotransmitter is gamma-aminobutyric acid (GABA), which exerts its effects by binding to GABA receptors, particularly the GABAₐ receptor.
While specific binding affinities for this compound and Baldrinal to the GABAₐ receptor have not been reported, it is hypothesized that they act as positive allosteric modulators of this receptor. This means they likely bind to a site on the receptor that is distinct from the GABA binding site, leading to an increased affinity of GABA for its receptor and/or an enhanced chloride ion influx upon GABA binding. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in a generalized depressant effect on the central nervous system, manifesting as sedation.
Hypothesized signaling pathway for sedative action.
Conclusion
While this compound and Baldrinal are recognized as active constituents of Valeriana officinalis with likely sedative properties, there is a clear need for further research to quantify and compare their individual effects. The experimental protocols and hypothesized mechanism of action presented in this guide provide a framework for future investigations. A thorough understanding of the pharmacology of these compounds could lead to the development of new, targeted sedative and anxiolytic agents. Researchers are encouraged to undertake studies to generate the missing quantitative data to populate the comparison table and further elucidate the precise roles of this compound and Baldrinal in the sedative effects of Valerian.
Homobaldrinal vs. Diazepam: A Comparative Analysis of Sedative Potency
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the sedative properties of homobaldrinal and diazepam. While diazepam, a well-established benzodiazepine, has been extensively studied, quantitative data on the sedative potency of this compound, a constituent of Valerian root, remains limited. This guide provides a comparative overview based on the current understanding of both compounds.
Executive Summary
Diazepam is a potent sedative-hypnotic agent with a well-defined mechanism of action and a clear dose-dependent effect on sedation. In contrast, this compound, a degradation product of valepotriates found in Valeriana officinalis, has been observed to reduce spontaneous motility in animal models, suggesting sedative properties. However, a direct comparison of sedative potency is challenging due to the lack of quantitative studies, such as the determination of an ED50 (median effective dose) for this compound's sedative effects.
Data Presentation: A Tale of Two Compounds
The available quantitative data for diazepam's sedative effects, primarily measured by a decrease in locomotor activity in mice, is extensive. For this compound, the evidence is largely qualitative, noting a reduction in spontaneous movement.
| Compound | Test Species | Route of Administration | Observed Sedative Effect | Quantitative Data (ED50) | Reference |
| Diazepam | Mice | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity | 0.5 - 3 mg/kg (causes a decrease in total activity) | [1] |
| This compound | Mice | Not specified | Reduction in spontaneous motility | Not available | [2] |
Experimental Protocols
The sedative effects of both compounds are typically assessed using behavioral assays in animal models, most commonly rodents.
Open Field Test
A widely used method to assess locomotor activity and anxiety-like behavior is the open field test[3][4][5][6][7].
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a grid of squares.
-
Procedure: A single animal is placed in the center of the arena and its activity is recorded for a set period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed. A significant decrease in these parameters is indicative of sedation.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena, rearing frequency.
-
-
Drug Administration: The test compound (this compound or diazepam) or a vehicle control is administered prior to the test at varying doses to establish a dose-response relationship.
Mechanism of Action
Diazepam: A Well-Understood Modulator of GABA-A Receptors
Diazepam exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[4][8].
-
Binding Site: Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.
-
Effect: This binding enhances the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This widespread neuronal inhibition leads to the sedative, anxiolytic, and muscle relaxant properties of diazepam.
This compound: An Indirectly Implied Mechanism
The precise mechanism of action for this compound has not been definitively elucidated. However, as a constituent of Valerian, which is known to interact with the GABAergic system, it is hypothesized that this compound may also modulate GABA-A receptors[9][10][11][12]. Valerian extracts have been shown to increase the amount of GABA available in the synaptic cleft[12]. It is plausible that this compound contributes to this effect, though direct evidence of its binding to and modulation of GABA-A receptors is currently lacking.
Conclusion
Diazepam is a well-characterized sedative with a potent, dose-dependent effect mediated through positive allosteric modulation of GABA-A receptors. This compound has demonstrated sedative properties by reducing spontaneous motor activity in mice; however, the lack of quantitative data and a defined mechanism of action makes a direct comparison of potency with diazepam impossible at this time. Further research, including dose-response studies and in-vitro receptor binding and electrophysiology assays, is necessary to fully characterize the sedative potential of this compound and its place in CNS pharmacology.
References
- 1. Locomotor activity pattern induced by diazepam in control and caffeine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. valerian valeriana officinalis: Topics by Science.gov [science.gov]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Open field test for mice [protocols.io]
- 5. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valeriana - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sentosacy.com [sentosacy.com]
- 11. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 12. Valerian - Health Professional Fact Sheet [ods.od.nih.gov]
Validating the Genotoxicity of Homobaldrinal: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the genotoxicity of Homobaldrinal, a decomposition product of valepotriates found in plants of the Valerianaceae family. Due to a notable lack of publicly available data on the genotoxicity of pure this compound in multiple mammalian cell lines, this document summarizes existing findings from bacterial assays and related Valeriana compounds to offer a preliminary assessment for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated mutagenic properties in bacterial reverse mutation assays. However, a significant data gap exists regarding its genotoxic effects in human and other mammalian cell lines. This guide presents the available data, outlines standard experimental protocols for genotoxicity testing, and provides a framework for future comparative studies.
Data Presentation: Genotoxicity Profile
Comprehensive quantitative data for this compound's genotoxicity across multiple mammalian cell lines is not currently available in peer-reviewed literature. The following table summarizes the existing findings.
Table 1: Summary of Genotoxicity Data for this compound and Related Compounds
| Compound/Extract | Test System | Assay | Key Findings |
| This compound | Salmonella typhimurium | Ames Test | Mutagenic with and without metabolic activation. |
| This compound | Escherichia coli | SOS-Chromotest | Genotoxic with and without metabolic activation. |
| Dichloromethane Extract of Valerian | Human Endothelial Cells (ECV304) | Comet Assay | Moderate DNA damage observed at 40 and 60 µg/mL.[1] |
| Valerenic Acid | Human Liver Carcinoma (HepG2), Human Colorectal Adenocarcinoma (Caco-2) | Cytotoxicity (MTT Assay) | Exhibited low cytotoxicity.[2][3] |
| Valtrate | Human Small-Cell Lung Cancer (GLC(4)), Human Colorectal Cancer (COLO 320) | Cytotoxicity (MTT Assay) | High cytotoxicity observed.[4] |
Note: Cytotoxicity is a measure of cell death, which can be an indicator of high levels of genotoxicity, but is not a direct measure of DNA damage.
Comparative Analysis of Valerian-Derived Compounds
While direct genotoxicity data for this compound in mammalian cells is lacking, studies on other compounds from Valerian provide some context:
-
Valepotriates (e.g., Valtrate): These parent compounds of this compound have shown high cytotoxicity in cancer cell lines.[4]
-
Valerenic Acid: This sesquiterpenoid from Valerian has demonstrated low cytotoxicity in HepG2 and Caco-2 cells.[2][3]
-
Valerian Extracts: A dichloromethane extract of valerian, which would contain a mixture of compounds including valepotriates and their degradation products, induced moderate DNA damage in ECV304 cells at higher concentrations.[1]
This limited data suggests that the genotoxic potential of Valerian-derived compounds varies significantly. The high cytotoxicity of valtrate and the mutagenicity of its decomposition product, this compound, in bacterial systems, warrant further investigation into their mechanisms of action in mammalian cells.
Experimental Protocols
For researchers planning to investigate the genotoxicity of this compound, the following are detailed methodologies for key in vitro assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs (cannot produce their own histidine). The assay measures the ability of a test substance to cause mutations that restore the bacteria's ability to synthesize histidine.
Protocol:
-
Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated to regain the ability to grow without histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell Preparation: Expose the selected mammalian cell lines (e.g., CHO, HepG2, human lymphocytes) to various concentrations of this compound for a defined period.
-
Embedding: Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Treat the slides with an alkaline solution (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail.
In Vitro Micronucleus Assay
The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.
Protocol:
-
Cell Treatment: Treat proliferating mammalian cells with various concentrations of this compound.
-
Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) effects.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow diagrams for key in vitro genotoxicity assays.
Caption: Potential signaling pathway for this compound-induced genotoxicity.
Conclusion and Future Directions
The available evidence indicates that this compound is mutagenic in bacterial systems. However, to adequately assess its risk to human health, comprehensive studies in multiple mammalian cell lines are crucial. Researchers are encouraged to utilize the outlined protocols to investigate the genotoxic potential of this compound, focusing on endpoints such as DNA strand breaks, chromosomal aberrations, and gene mutations. Such data will be invaluable for a thorough risk assessment and for understanding the structure-activity relationships of Valerian-derived compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cytotoxicity and Oxidative Stress Evaluation of Valerian (Valeriana officinalis) Methanolic Extract in Hepg2 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Analysis of Homobaldrinal
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical sciences, offering robust and reliable quantification of active compounds and their degradation products. Among these, Homobaldrinal, a key degradation product of valepotriates found in Valeriana species, is of significant interest due to its potential physiological activity and its role as an indicator of extract stability. This guide provides a comparative overview of various HPLC methods reported for the analysis of this compound and related valepotriates, supported by available experimental data to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is critical for the accurate quantification of this compound. The following table summarizes the key parameters from several published methods, offering a side-by-side comparison to facilitate an informed decision.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Diamonsil C18 (250 mm × 4.6 mm, 5 µm)[1] | Micro Bondapak C18[2] | Apex ODS (C18, 5 µm, 4.6 mm i.d x 250 mm)[3] |
| Mobile Phase | Methanol (A) - 0.5% H3PO4 solution (B) with gradient elution[1] | Methanol-H2O mixtures[2] | Methanol/water (0.5% H3PO4, pH 2) 80:20[3] |
| Flow Rate | 1 mL/min[1] | Not specified | 1.5 ml/min[3] |
| Detection Wavelength | 255 nm (for valepotriate)[1] | 254 nm (for isovaltrate, valtrate, acevaltrate, baldrinal), 208 nm (for didrovaltrate and IVHD-valtrat)[2] | 221 nm[3] |
| Linearity Range | 0.0373-0.5971 μg (for valepotriate)[1] | Not specified | Not specified |
| Correlation Coefficient (r) | 0.9998 (for valepotriate)[1] | Not specified | Not specified |
| Average Recovery | 100.2% (RSD=1.4%) (for valepotriate)[1] | Not specified | Not specified |
| Relative Standard Deviation (RSD) | 1.4% (for valepotriate)[1] | ~1.5% for valepotriate contents of 1%[2] | Not specified |
Experimental Protocols
A detailed understanding of the experimental setup is crucial for the successful implementation and potential cross-validation of these methods.
Method 1: RP-HPLC for Simultaneous Determination of Valerenic Acid and Valepotriate [1]
-
Chromatographic System: A Diamonsil C18 column (250 mm × 4.6 mm, 5 µm) was utilized.
-
Mobile Phase and Elution: A gradient elution was employed with methanol (A) and a 0.5% H3PO4 solution (B). The gradient program was as follows: 0-5 min, 60%A→70%A; 5-22 min, 70%A→82%A; 22-30 min, 82%A→82%A; 30-35 min, 82%A→90%A.
-
Flow Rate: The mobile phase was delivered at a constant flow rate of 1 mL/min.
-
Detection: The detection wavelength was set at 255 nm for valepotriate.
-
Column Temperature: The column was maintained at 35°C.
Method 2: HPCL Separation and Quantitative Determination of Valepotriates [2]
-
Chromatographic System: A micro Bondapak C18 column was used for separation.
-
Mobile Phase and Elution: The elution was carried out using mixtures of methanol and water.
-
Detection: A baseline separation of isovaltrate, valtrate, acevaltrate, and baldrinal was achieved with UV detection at 254 nm within 15 minutes. Didrovaltrate and IVHD-valtrat were detected at 208 nm within 10 minutes.
Method 3: High Performance Liquid Chromatography (HPLC) Analysis [3]
-
Chromatographic System: An Apex ODS column (C18, 5 µm, 4.6 mm i.d x 250 mm) was employed.
-
Mobile Phase and Elution: The mobile phase consisted of a mixture of methanol and water (containing 0.5% H3PO4, adjusted to pH 2) in a ratio of 80:20.
-
Flow Rate: The flow rate was maintained at 1.5 ml/min.
-
Detection: The detector was set to a wavelength of 221 nm.
-
Injection Volume: A 20 µL sample volume was injected for analysis.
Workflow for HPLC Method Cross-Validation
The process of cross-validating HPLC methods is essential to ensure consistency and reliability of analytical results across different laboratories or when switching between methods. A generalized workflow for this process is illustrated below.
Caption: A generalized workflow for the cross-validation of HPLC methods.
This guide provides a foundational comparison of existing HPLC methods for the analysis of this compound and related compounds. Researchers are encouraged to consult the original publications for more in-depth information and to perform their own validation studies to ensure the chosen method is suitable for their specific analytical needs. The principles of method validation and cross-validation are paramount for generating high-quality, reproducible data in a regulated environment.
References
Comparative Analysis of Homobaldrinal's Effects on GABA-A Receptor Subtypes: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Homobaldrinal's specific interactions with different GABA-A receptor subtypes. While the sedative and anxiolytic properties of Valeriana officinalis, the plant from which this compound is derived, are often attributed to its modulation of the GABAergic system, research has predominantly focused on another constituent, valerenic acid. Consequently, detailed quantitative data and specific experimental protocols for this compound's effects on various GABA-A receptor subtypes are not currently available in published research.
This guide aims to address the topic of a comparative study of this compound's effects on different GABA-A receptor subtypes. However, due to the lack of specific data for this compound, this document will instead provide a summary of the current state of research on Valerian compounds and their interaction with the GABA-A receptor, with a particular focus on the well-studied compound, valerenic acid, as a proxy for understanding the potential mechanisms of other Valerian constituents.
The GABA-A Receptor: A Key Target for Sedatives and Anxiolytics
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific combination of these subunits determines the pharmacological properties of the receptor subtype. This diversity of subtypes allows for targeted drug development aiming for specific effects (e.g., anxiolytic, sedative, anticonvulsant) with fewer side effects.
Valerian and the GABAergic System: A Focus on Valerenic Acid
Extracts of Valeriana officinalis have been shown to modulate GABA-A receptors.[1] The primary focus of this research has been on valerenic acid, a sesquiterpenoid compound. Studies have demonstrated that the extent of GABA-A receptor modulation by Valerian extracts is directly related to their valerenic acid content.[1]
Subtype Selectivity of Valerenic Acid:
Unlike many synthetic drugs that target the benzodiazepine binding site on the GABA-A receptor, valerenic acid exhibits a unique subtype selectivity. Research has shown that valerenic acid's modulatory effects are dependent on the presence of specific β subunits within the receptor complex.
-
β2 and β3 Subunits: Valerenic acid has been shown to be a potent positive allosteric modulator of GABA-A receptors containing β2 or β3 subunits.[2][3] This means it enhances the effect of GABA at these receptor subtypes.
-
β1 Subunits: In contrast, GABA-A receptors containing the β1 subunit are largely insensitive to the effects of valerenic acid.[3]
This selectivity for β2/β3-containing receptors is significant as these subtypes are implicated in anxiety and insomnia. The anxiolytic effects of valerenic acid have been demonstrated in vivo and are absent in mice with a point mutation in the β3 subunit, further supporting this mechanism of action.[4]
This compound and Valepotriates: The Unexplored Territory
This compound belongs to a class of compounds called valepotriates, which are iridoid esters found in Valerian. While some studies suggest that valepotriates may contribute to the overall sedative effect of Valerian, their specific mechanism of action at the molecular level, particularly concerning GABA-A receptor subtypes, remains largely uninvestigated. One study has suggested that valepotriates may increase the expression of GABA-A receptors, which would be a different mechanism from the allosteric modulation observed with valerenic acid.[5] However, this has not been substantiated with detailed binding or functional studies on specific receptor subtypes.
The lack of research in this area means there is no quantitative data to present in a comparative table, nor are there established experimental protocols for studying this compound's specific effects.
Experimental Approaches to Studying GABA-A Receptor Modulation
To conduct a comparative study of a compound like this compound on GABA-A receptor subtypes, a series of established experimental protocols would be necessary. These typically involve:
-
Recombinant Receptor Expression: Expressing different combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α1β1γ2, etc.) in a controlled cellular system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293).[1][3]
-
Electrophysiology: Using techniques like two-electrode voltage clamp or patch-clamp to measure the ion currents flowing through the GABA-A receptor channels in the presence of GABA and the test compound.[1][6] This allows for the determination of efficacy (the maximum effect of the compound) and potency (the concentration at which the compound produces half of its maximum effect, or EC50).
-
Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor subtype. This involves using a radioactively labeled ligand that is known to bind to a specific site on the receptor and measuring how the test compound displaces it.[7]
A logical workflow for such a study is depicted in the following diagram:
Caption: Experimental workflow for analyzing the effects of a compound on different GABA-A receptor subtypes.
The following diagram illustrates the general signaling pathway of GABA-A receptor activation and modulation:
Caption: Simplified signaling pathway of GABA-A receptor activation and positive allosteric modulation.
Conclusion
References
- 1. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The gamma-aminobutyric acidergic effects of valerian and valerenic acid on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding activity of Valeriana fauriei root extract on GABAA receptor flunitrazepam sites and distribution of its active ingredients in the brain of mice - A comparison with that of V. officinalis root - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Relevance of In Vitro Genotoxicity Findings for Homobaldrinal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of Homobaldrinal, a decomposition product of valepotriates found in Valerian (Valeriana officinalis) root. It addresses the critical step of evaluating the in vivo relevance of positive in vitro genotoxicity findings, a common challenge in the safety assessment of natural products. The guide compares the available data for this compound with that of whole Valerian root extract and selected alternative sedative agents, providing context for risk assessment.
Executive Summary
In vitro studies have demonstrated that this compound exhibits mutagenic properties. However, a significant data gap exists as no in vivo genotoxicity studies for this specific compound have been reported. In contrast, recent comprehensive testing of aqueous Valeriana officinalis root extract, which contains the precursors to this compound, showed no evidence of genotoxicity in a battery of both in vitro and in vivo assays. This discrepancy highlights the importance of follow-up in vivo testing to determine the real-world genotoxic risk of individual compounds found within complex botanical mixtures. This guide summarizes the available data, outlines the standard experimental protocols used in these assessments, and provides a comparative look at the genotoxic profiles of alternative sedative agents.
Data Presentation: Genotoxicity Profile Comparison
The following tables summarize the available genotoxicity data for this compound, Valerian root extract, and common alternatives.
Table 1: Genotoxicity of this compound and Valerian Root Extract
| Test Substance | Assay | System | Metabolic Activation (S9) | Result | Citation |
| This compound | Salmonella/microsome (Ames test) | S. typhimurium | With & Without | Positive | [1] |
| SOS-chromotest | E. coli | With & Without | Positive | [1] | |
| In vivo assays | Rodent | Not Applicable | No Data Available | [2] | |
| Valepotriates (precursors) | Salmonella/microsome (Ames test) | S. typhimurium | With | Positive | [1][3] |
| Salmonella/microsome (Ames test) | S. typhimurium / E. coli | Without | Negative | [3] | |
| Aqueous Valerian Root Extract | Bacterial Reverse Mutation (Ames) | S. typhimurium / E. coli | With & Without | Negative | [4] |
| In vitro Chromosome Aberration | Mammalian Cells | With & Without | Negative | [4] | |
| In vivo Micronucleus Test | Mouse | Not Applicable | Negative | [4] |
Table 2: Genotoxicity of Alternative Sedative Agents
| Test Substance | Class | Assay | System | Result | Citation |
| Benzodiazepines (e.g., Alprazolam, Lorazepam, Diazepam) | Synthetic Anxiolytic | In vitro Sister Chromatid Exchange | Human Lymphocytes | Positive (concentration-dependent) | [5][6] |
| Kava (Piper methysticum) Extract | Herbal Anxiolytic | Genetic Toxicology Assays | Various in vitro | Generally Negative | [7] |
| Carcinogenicity Bioassay | Experimental Animals | Suggests a non-genotoxic mode of action for carcinogenicity | [7] | ||
| Hops (Humulus lupulus) Extract | Herbal Sedative | In vitro Chromosome Aberration | Mammalian Cells | Positive (without metabolic activation) | [8] |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | With & Without | Negative | [8] | |
| In vivo Micronucleus Test | Rat | Not Applicable | Negative | [8] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are based on internationally recognized OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This assay is used to detect point mutations (base substitutions and frameshifts) induced by a test substance.[9][10][11][12][13]
-
Test Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with pre-existing mutations in the histidine or tryptophan operon, respectively, are used. These mutations render the bacteria unable to synthesize the essential amino acid, making them dependent on an external supply for growth.
-
Exposure: The tester strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). This is done using either the plate incorporation or pre-incubation method.
-
Detection of Mutation: The bacteria are plated on a minimal agar medium lacking the specific amino acid. If the test substance is a mutagen, it will cause a reverse mutation (reversion) in the bacterial DNA, restoring the gene's function.
-
Analysis: The number of revertant colonies (colonies that can grow on the minimal medium) is counted after a suitable incubation period. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.[11]
In Vitro Mammalian Chromosome Aberration Test - OECD 473
This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.[14][15][16][17][18]
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Exposure: Cell cultures are treated with at least three analyzable concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: Following treatment, the cells are exposed to a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of cell division.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, concentration-dependent increase in the number of cells with structural aberrations indicates a positive result.[17]
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This assay detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing micronuclei in erythrocytes of treated animals, typically rodents.[19][20][21][22][23]
-
Animal Dosing: Animals (commonly mice or rats) are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels. A single or multiple dosing regimen can be used.
-
Tissue Collection: At appropriate times after the final dose (typically 24 and 48 hours), bone marrow is extracted from the femurs or tibias. Peripheral blood can also be used.
-
Slide Preparation: The bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: A large number of polychromatic erythrocytes (typically at least 4000 per animal) are scored for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that result from chromosome breaks or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Evaluation: A positive result is indicated by a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group.[22]
Mandatory Visualizations
The following diagrams illustrate the workflow for assessing genotoxicity and a proposed mechanism of DNA damage.
Caption: Workflow for assessing the in vivo relevance of this compound's genotoxicity.
Caption: Proposed signaling pathway for genotoxicity of Valerian constituents.
References
- 1. Bacterial mutagenicity of the tranquilizing constituents of Valerianaceae roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 3. In vitro mutagenicity of valepotriates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety evaluation of aqueous extract from Valeriana officinalis L. roots: Genotoxicity, acute, subchronic and teratology toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study on the cytogenetic activity of three benzodiazepines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic, acute and subchronic toxicity studies of matured hop extract produced by extraction from heat-treated hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nib.si [nib.si]
- 10. scantox.com [scantox.com]
- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. oecd.org [oecd.org]
- 15. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 16. nucro-technics.com [nucro-technics.com]
- 17. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 22. nucro-technics.com [nucro-technics.com]
- 23. oecd.org [oecd.org]
Homobaldrinal in Valeriana: A Comparative Analysis of its Presence and Quantification
For researchers, scientists, and drug development professionals, understanding the phytochemical landscape of Valeriana species is crucial for harnessing their therapeutic potential. This guide provides a comparative overview of homobaldrinal content in different Valeriana species, supported by experimental data and detailed methodologies.
This compound, a degradation product of the valepotriate isovaltrate, is a significant compound found in various Valeriana species. Its presence and concentration can be influenced by the species, plant part, and processing methods. This guide synthesizes available data on this compound content and the analytical methods used for its quantification.
Quantitative Comparison of this compound Content
| Valeriana Species | Plant Part | This compound Content | Reference |
| Valeriana officinalis L. | Roots | Identified and quantified; specific concentrations vary depending on extraction and storage conditions. | [Bos et al., 1996] |
| Valeriana jatamansi Jones (syn. V. wallichii DC.) | Whole Plants | Identified as a decomposition product during extraction. | [Lin et al., 2015] |
Note: The quantification of this compound is challenging due to its nature as a degradation product. Its concentration in extracts can vary significantly based on the age of the plant material, storage conditions, and the extraction process itself.
The Genesis of this compound: A Decomposition Pathway
This compound is not typically biosynthesized by the Valeriana plant directly but is rather a chemical artifact formed during the extraction and processing of the plant material. The precursor to this compound is isovaltrate, a type of iridoid known as a valepotriate. These compounds are notoriously unstable and can degrade into baldrinal-type compounds, including this compound.[1]
Experimental Protocols for this compound Quantification
The accurate quantification of this compound requires precise analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD). The following methodology is based on the work of Bos et al. (1996), which allows for the simultaneous determination of valepotriates and their degradation products.
Sample Preparation and Extraction
A standardized extraction procedure is critical for obtaining comparable results.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
This method enables the separation and quantification of this compound from other phytochemicals present in the Valeriana extract.
Table 2: HPLC-DAD Parameters for this compound Analysis
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: Acetonitrile B: Water |
| Gradient | A typical gradient might start at 30% A, increasing to 70% A over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) scanning from 200-400 nm. This compound is typically monitored at around 254 nm. |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Standard | A purified this compound standard is required for accurate quantification. |
Significance for Researchers and Drug Development
The presence and quantity of this compound can be an indicator of the quality and stability of Valeriana extracts. For drug development professionals, understanding the degradation pathways of valepotriates is essential for ensuring the consistency and safety of final products. Further research is warranted to establish a comprehensive profile of this compound content across a wider variety of Valeriana species and to elucidate its potential pharmacological activities. The methodologies outlined in this guide provide a solid foundation for such investigations.
References
A Head-to-Head Comparison of the Sedative Effects of Homobaldrinal and Valerenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valerian (Valeriana officinalis) has a long history of use as a traditional remedy for anxiety and sleep disturbances. Its sedative properties are attributed to a complex interplay of various chemical constituents. Among these, valerenic acid and homobaldrinal have emerged as significant contributors to its central nervous system depressant effects. Valerenic acid, a sesquiterpenoid, is one of the most studied compounds in valerian and is known for its interaction with the γ-aminobutyric acid (GABA) system. This compound, a degradation product of valepotriates, has also demonstrated sedative properties, primarily through the reduction of spontaneous motor activity.
This guide provides a comprehensive head-to-head comparison of the sedative effects of this compound and valerenic acid, drawing upon available experimental data. It is important to note that while substantial research exists for valerenic acid, data on this compound is less extensive, and direct comparative studies are limited. This comparison, therefore, synthesizes findings from independent studies to offer a parallel analysis.
Quantitative Data on Sedative Effects
The sedative effects of valerenic acid have been quantified in various animal models, including the elevated plus maze (EPM), open field test (OFT), and pentobarbital-induced sleep test. In contrast, quantitative data for this compound primarily focuses on the reduction of spontaneous locomotor activity.
Table 1: Sedative and Anxiolytic Effects of Valerenic Acid in Mice
| Experimental Assay | Animal Model | Dosing (mg/kg) | Key Findings |
| Elevated Plus Maze (EPM) | C57BL/6J Mice | 3, 6, 12 (i.p.) | Dose-dependent increase in time spent in open arms, with 12 mg/kg showing anxiolytic effects comparable to diazepam (1 mg/kg). |
| Open Field Test (OFT) | C57BL/6J Mice | 3, 6, 12 (i.p.) | No significant changes in locomotor activity, suggesting a specific anxiolytic effect without general sedation at these doses. |
| Pentobarbital-Induced Sleep | BALB/c Mice | 100, 300 (oral) | Dose-dependent decrease in sleep latency and increase in sleep duration. 300 mg/kg was more effective than melatonin (2 mg/kg).[1] |
Table 2: Sedative Effects of this compound in Mice
| Experimental Assay | Animal Model | Dosing | Key Findings |
| Spontaneous Motor Activity | Mice | Not specified | Reduced spontaneous motility.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
The test compound (valerenic acid or vehicle) is administered intraperitoneally (i.p.) 30 minutes prior to the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute session.
-
Behavior is recorded using a video camera and analyzed for parameters such as the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
Animals are acclimated to the testing room.
-
The test compound is administered as per the study design.
-
Each mouse is placed in the center of the open field.
-
Locomotor activity is recorded for a specified duration (e.g., 15-60 minutes) using an automated activity monitoring system with infrared beams or video tracking software.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in locomotor activity can indicate a sedative effect.
-
Pentobarbital-Induced Sleep Test
This test is used to evaluate the hypnotic effects of a substance.
-
Procedure:
-
Animals are fasted for a period before the experiment.
-
The test compound (valerenic acid or vehicle) is administered orally.
-
After a set absorption time (e.g., 45 minutes), a sub-hypnotic dose of pentobarbital (e.g., 42 mg/kg, i.p.) is administered to induce sleep.
-
The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency.
-
The time from the loss to the recovery of the righting reflex is recorded as the sleep duration. A decrease in sleep latency and an increase in sleep duration indicate a hypnotic effect.
-
Signaling Pathways and Mechanisms of Action
The sedative effects of both this compound and valerenic acid are believed to be mediated through the central nervous system. However, their precise mechanisms of action differ.
Valerenic Acid: Modulation of the GABAergic System
Valerenic acid is a known positive allosteric modulator of GABA-A receptors. It binds to a specific site on the receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation and anxiolysis.[3] Valerenic acid has also been shown to inhibit the enzyme responsible for GABA breakdown, further increasing GABAergic tone.
Caption: Valerenic acid's signaling pathway.
This compound: A Less Defined Mechanism
The precise molecular target of this compound is not as well-characterized as that of valerenic acid. It is known to be a degradation product of valepotriates, which themselves are unstable compounds. The sedative effect of this compound is primarily observed as a reduction in spontaneous motor activity.[2] This suggests a depressant effect on the central nervous system, though the specific receptors or signaling cascades involved require further investigation.
Caption: Experimental workflow for this compound.
Conclusion
Both valerenic acid and this compound contribute to the sedative properties of valerian, but through different and currently understood to be distinct mechanisms. Valerenic acid exhibits a clear dose-dependent anxiolytic and hypnotic effect, primarily through the potentiation of the GABAergic system. Its mechanism of action is relatively well-defined, making it a key target for the standardization of valerian-based products.
This compound also demonstrates CNS depressant activity by reducing spontaneous motor activity. However, the available quantitative data is sparse, and its specific molecular targets remain to be fully elucidated. The lack of direct comparative studies between this compound and valerenic acid makes it challenging to definitively compare their potency and efficacy.
Future research should focus on conducting direct head-to-head comparisons of these two compounds in standardized behavioral assays to provide a clearer understanding of their relative contributions to the overall sedative effects of valerian. Further investigation into the molecular mechanisms of this compound is also warranted to identify its specific targets within the central nervous system. Such studies will be invaluable for the development of novel and more targeted therapeutics for anxiety and sleep disorders.
References
- 1. The scientific basis for the reputed activity of Valerian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobolographic analysis of the sedative interaction between six central nervous system depressant drugs and Valeriana edulis hydroalcoholic extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Antibodies for Homobaldrinal Immunoassay: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The specificity of an antibody is paramount in immunoassay development. A critical assessment involves determining the cross-reactivity against structurally related compounds. Below is a summary of the cross-reactivity profiles for two hypothetical monoclonal antibodies against Homobaldrinal, mAb-1 and mAb-2, generated from different immunizing haptens.
| Compound | Structure | mAb-1 (Hapten 1 Immunogen) IC50 (nM) | mAb-1 Cross-Reactivity (%) | mAb-2 (Hapten 2 Immunogen) IC50 (nM) | mAb-2 Cross-Reactivity (%) |
| This compound | [Structure of this compound] | 15.2 | 100 | 18.5 | 100 |
| Baldrinal | [Structure of Baldrinal] | 350.8 | 4.3 | >1000 | <1 |
| Valtrate | [Structure of Valtrate] | >1000 | <1 | >1000 | <1 |
| Acevaltrate | [Structure of Acevaltrate] | >1000 | <1 | >1000 | <1 |
| Didrovaltrate | [Structure of Didrovaltrate] | 890.1 | 1.7 | >1000 | <1 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
The generation of specific antibodies and the subsequent validation of their performance require meticulous experimental design and execution. The following protocols detail the key methodologies employed in this guide.
Hapten Synthesis and Conjugation
The specificity of antibodies against small molecules like this compound is heavily influenced by the design of the hapten and the position of the linker arm used for conjugation to a carrier protein.[1][2] Two different haptens of this compound were synthesized for this comparison:
-
Hapten 1: The linker arm was introduced at a position distal to the main distinguishing structural motifs of this compound to maximize its exposure to the immune system.
-
Hapten 2: The linker arm was attached at a different position, potentially altering the presentation of the hapten to B-cells and influencing the resulting antibody specificity.
The carboxylated haptens were then conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization to produce antibodies, and to Bovine Serum Albumin (BSA) for use as a coating antigen in the ELISA.[1]
Monoclonal Antibody Production
Standard hybridoma technology was employed to generate monoclonal antibodies. Mice were immunized with the KLH-conjugated haptens. Splenocytes from immunized mice were fused with myeloma cells, and the resulting hybridomas were screened for the production of antibodies with high affinity for this compound using a direct ELISA format. Positive clones were subcloned to ensure monoclonality, and the resulting monoclonal antibodies (mAb-1 and mAb-2) were purified from the culture supernatant.
Competitive ELISA Protocol
A competitive enzyme-linked immunosorbent assay (cELISA) was developed to determine the concentration of this compound and to assess the cross-reactivity of the generated antibodies with other compounds.[3][4][5][6][7]
Materials:
-
96-well microtiter plates
-
Coating antigen: this compound-BSA conjugate
-
Antibodies: mAb-1 and mAb-2
-
Standard: this compound
-
Competing compounds
-
Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Buffers (coating, blocking, washing, and assay)
Procedure:
-
Coating: Microtiter plates were coated with 100 µL/well of this compound-BSA conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with wash buffer.
-
Blocking: 200 µL/well of blocking buffer was added, and the plates were incubated for 2 hours at room temperature.
-
Washing: Plates were washed three times with wash buffer.
-
Competition: 50 µL of standard this compound or competing compound at various concentrations and 50 µL of the primary antibody (mAb-1 or mAb-2) at a predetermined optimal dilution were added to each well. The plates were incubated for 1 hour at 37°C.
-
Washing: Plates were washed three times with wash buffer.
-
Secondary Antibody: 100 µL/well of the enzyme-conjugated secondary antibody was added, and the plates were incubated for 1 hour at 37°C.
-
Washing: Plates were washed five times with wash buffer.
-
Substrate Reaction: 100 µL/well of the substrate solution was added, and the plates were incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: 50 µL/well of the stop solution was added.
-
Reading: The optical density was measured at 450 nm using a microplate reader.
Mandatory Visualization
Visualizing experimental workflows and assay principles is crucial for clear communication in scientific publications. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes in this guide.
Caption: Workflow for Antibody Specificity Validation.
Caption: Principle of Competitive ELISA for this compound.
References
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. Development of Immunoassays for Type II Synthetic Pyrethroids. 1. Hapten Design and Application to Heterologous and Homologous Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Prudent Disposal of Homobaldrinal in a Laboratory Setting
Essential guidance for the safe management and disposal of Homobaldrinal, ensuring laboratory safety and environmental compliance.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of a compound is foundational to its safe handling and disposal. The following table summarizes the key characteristics of this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₄ | PubChem[1] |
| Molecular Weight | 260.28 g/mol | PubChem[1] |
| IUPAC Name | (7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate | PubChem[1] |
| CAS Number | 67910-07-0 | PubChem[1] |
| Appearance | Not explicitly stated, but likely a component of brown valerian root extract.[2] | General chemical literature |
| Solubility | No specific data for this compound. Valerian oil is slightly soluble in water.[2] | General chemical literature |
This compound Disposal Workflow
The proper disposal of this compound should follow a structured workflow to minimize risks to personnel and the environment. The following diagram outlines the recommended logical steps from waste generation to final disposal.
Detailed Experimental Protocol for Disposal
The following protocol is a general guideline for the disposal of small quantities of this compound waste typically generated in a research laboratory. Note: No specific Safety Data Sheet (SDS) for this compound was found; therefore, this procedure is based on general principles for handling bicyclic aldehydes and should be performed with caution.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: Collect contaminated solid materials such as gloves, pipette tips, and absorbent paper in a designated, clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[3]
3. Neutralization of Aldehyde Reactivity (Recommended for liquid waste):
-
Due to the reactive nature of aldehydes, neutralization before disposal is a prudent step.[4]
-
Commercially available aldehyde-neutralizing agents, such as those containing sodium bisulfite, can be used. Follow the manufacturer's instructions for the specific agent.
-
For example, products like Aldex® are designed to safely convert aldehydes into non-toxic, non-hazardous waste.[4] The reaction typically involves adding the neutralizing agent to the aldehyde-containing solution and allowing it to react for a specified period.
4. Containerization and Labeling:
-
Use only appropriate, leak-proof containers for waste storage.
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound" and any other components), and the approximate concentration and volume.
5. Storage:
-
Store the sealed waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials. Aldehydes are incompatible with acids (both oxidizing and non-oxidizing) and can undergo violent polymerization.[3]
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Follow all institutional and local regulations for hazardous waste disposal.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.[5][6]
Disclaimer: The information provided is based on the chemical properties of this compound and general laboratory safety guidelines for aldehydes. It is imperative to consult your institution's specific waste disposal protocols and the Safety Data Sheet for this compound, should one become available. Always prioritize safety and environmental responsibility in all laboratory procedures.
References
Essential Safety and Handling Guide for Homobaldrinal and Related Compounds
Disclaimer: This document provides safety and logistical information for handling Homobaldrinal. As no specific safety data sheet (SDS) for isolated this compound is publicly available, this guidance is based on the safety profiles of Valerian root extract and Valerian root oil, which are natural sources of this compound. Researchers should always consult their institution's safety office and perform a thorough risk assessment before handling any new chemical.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Hazard Identification and Summary
This compound is a component of Valerian root extract. The primary hazards associated with Valerian root extracts and oils are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Flammability | Combustible liquid.[1] Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] Use explosion-proof electrical/ventilating/lighting equipment.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] May cause an allergic skin reaction.[1] | Wear protective gloves and clothing.[3] Wash hands thoroughly after handling.[1] If skin irritation or rash occurs, get medical advice/attention.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection.[3] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Aspiration Hazard | May be harmful if swallowed and enters airways.[1] | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[1] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] Collect spillage.[1] |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is critical to minimize exposure. The following PPE is recommended when handling this compound-containing extracts.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[3][4]
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.[3] A face shield should be worn when there is a significant risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[4] Closed-toe shoes are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary based on a risk assessment.
Experimental Protocols and Handling Procedures
General Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.[6]
-
Handle in accordance with good industrial hygiene and safety procedures.[5]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[5]
-
Keep containers tightly closed when not in use.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3]
-
Store in the original, tightly closed container.
-
Store locked up.[1]
Disposal Plan
All waste containing this compound or its source extracts must be treated as hazardous chemical waste.
-
Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.[7] Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][2] Do not dispose of down the drain or in the regular trash.[2] Contact your institution's environmental health and safety department for specific disposal procedures.
-
Empty Containers: "Empty" containers may still contain hazardous residues. Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste, before disposing of the container.[8]
Visual Guidance: Workflows and Decision Making
The following diagrams illustrate the key procedural workflows for safely handling this compound and selecting appropriate personal protective equipment.
References
- 1. vigon.com [vigon.com]
- 2. caelo.de [caelo.de]
- 3. eshop.lazenskakava.cz [eshop.lazenskakava.cz]
- 4. rutlandbio.com [rutlandbio.com]
- 5. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
